Andrographidine C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-9,16,18-20,23-24,26-28H,10H2,1-2H3/t16-,18-,19+,20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQDTNINMCFAY-PUIBNRJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Andrographidine C: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, and Biological Activities of a Promising Flavonoid
Andrographidine C, a flavone isolated from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest to the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an anti-inflammatory and antiviral agent. Detailed experimental protocols and visual representations of its proposed mechanisms of action are included to support further research and drug development efforts.
Chemical Structure and Properties
This compound is a flavonoid glycoside with the molecular formula C23H24O10 and a molecular weight of 460.43 g/mol .[1][2] Its structure is characterized by a flavone backbone with two methoxy groups at the C7 and C8 positions and a glucose moiety attached at the C5 position. The systematic IUPAC name for this compound is 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C23H24O10 |
| Molecular Weight | 460.43 g/mol |
| IUPAC Name | 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| CAS Number | 113963-39-6 |
| PubChem CID | 5318484 |
| InChI | InChI=1S/C23H24O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-9,16,18-20,23-24,26-28H,10H2,1-2H3/t16-,18-,19+,20-,23-/m1/s1 |
| InChIKey | WGCQDTNINMCFAY-PUIBNRJISA-N |
| Canonical SMILES | COC1=C(C2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C=C(O2)C4=CC=CC=C4)OC |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3 | 1.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 460.13694696 | PubChem[1] |
| Monoisotopic Mass | 460.13694696 | PubChem[1] |
| Topological Polar Surface Area | 155 Ų | PubChem[1] |
| Heavy Atom Count | 33 | PubChem[1] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following table summarizes the reported 1H and 13C NMR chemical shifts.
Table 3: 1H and 13C NMR Spectral Data for this compound (in acetone-d6) [3][4]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Aglycone | ||
| 2 | 164.5 | |
| 3 | 104.9 | 6.88, s |
| 4 | 183.3 | |
| 5 | 159.2 | |
| 6 | 92.0 | 6.57, d (2.1) |
| 7 | 159.9 | |
| 8 | 129.8 | 6.78, d (2.1) |
| 9 | 154.1 | |
| 10 | 107.0 | |
| 1' | 132.3 | |
| 2', 6' | 129.4 | 8.08, d (8.4) |
| 3', 5' | 129.7 | 7.55, t (8.4) |
| 4' | 132.1 | 7.50, t (8.4) |
| 7-OCH3 | 56.7 | 3.99, s |
| 8-OCH3 | 61.9 | 3.93, s |
| Glucose Moiety | ||
| 1'' | 101.1 | 5.15, d (7.2) |
| 2'' | 73.4 | 3.60–3.40, m |
| 3'' | 77.0 | 3.60–3.40, m |
| 4'' | 70.1 | 3.60–3.40, m |
| 5'' | 77.0 | 3.60–3.40, m |
| 6'' | 61.4 | 3.91, dd (12.0, 2.4); 3.73, dd (12.0, 5.4) |
Biological Activities and Mechanisms of Action
This compound has demonstrated promising biological activities, particularly in the areas of anti-inflammatory and antiviral research.
Anti-inflammatory Activity
In silico studies have identified this compound as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5] Molecular docking analyses revealed a high binding affinity of this compound to TNF-α, with a binding energy of -8.6 kcal/mol.[5] This interaction suggests a potential mechanism for its anti-inflammatory effects. The proposed mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[6][7]
Antiviral Activity against SARS-CoV-2
This compound has been investigated for its potential to combat SARS-CoV-2, the virus responsible for COVID-19. Studies suggest that it may exert its antiviral effects through the inhibition of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for viral entry into host cells.[8] In vitro experiments have shown that this compound can inhibit ACE2 activity in human bronchial epithelial cells (BEAS-2B).[8] While specific IC50 values for this compound are yet to be determined, this finding points to a promising avenue for antiviral drug development.
Experimental Protocols
Isolation of this compound from Andrographis echioides
The following is a general protocol for the isolation of this compound based on published methods.[9]
Workflow for the Isolation of this compound
-
Extraction: The dried and powdered whole plant of Andrographis echioides is extracted with methanol at room temperature.
-
Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on a Sephadex LH-20 column.
-
Elution: The column is eluted with a gradient of methanol in a suitable non-polar solvent, starting from 0% and gradually increasing to 100% methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are pooled and may require further purification steps, such as recrystallization, to obtain the pure compound.
In Vitro ACE2 Inhibition Assay
The following protocol is a representative method for evaluating the inhibitory effect of this compound on ACE2 activity.[10][11][12]
-
Reagents and Materials:
-
Recombinant human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
This compound stock solution (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the ACE2 enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known ACE2 inhibitor).
-
Incubate the plate at 37°C for a predefined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of ACE2 inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Conclusion
This compound is a flavonoid with significant potential for further investigation as a therapeutic agent. Its demonstrated in silico and in vitro activities against key targets in inflammatory and viral diseases warrant more extensive preclinical and clinical studies. This technical guide provides a foundational resource for researchers to advance the understanding of this compound's pharmacological properties and to explore its potential applications in drug discovery and development. Further research is needed to determine its experimental physicochemical properties, to fully elucidate its mechanisms of action, and to establish its safety and efficacy profiles.
References
- 1. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Andrographolide | C20H30O5 | CID 5318517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico molecular docking study of Andrographis paniculata phytochemicals against TNF-α as a potent anti-rheumatoid drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 7. Andrographolide: Regulating the Master Regulator NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide and its fluorescent derivative inhibit the main proteases of 2019-nCoV and SARS-CoV through covalent linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. scienceopen.com [scienceopen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Andrographidine C: An In-Depth Technical Guide on its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically detailing the in vitro mechanism of action of Andrographidine C is limited. This guide synthesizes the available information on this compound and extrapolates its potential mechanisms based on the well-documented activities of its structural analogs and co-occurring compounds from Andrographis sp., particularly the major active component, andrographolide. The experimental protocols and signaling pathways described are based on established methodologies for evaluating similar anti-inflammatory compounds.
Introduction
This compound is a flavonoid isolated from plants of the Andrographis genus, notably Andrographis paniculata and Andrographis echioides. While much of the research on the pharmacological activities of Andrographis has centered on the labdane diterpenoid andrographolide, emerging evidence suggests that its flavonoid constituents, including this compound, also contribute to the plant's therapeutic effects. This technical guide will explore the putative in vitro mechanism of action of this compound, focusing on its potential as an anti-inflammatory agent.
Core Putative Mechanism of Action: Anti-inflammatory Effects
The primary mechanism of action for many flavonoids isolated from Andrographis is the modulation of inflammatory pathways. It is hypothesized that this compound exerts its effects through two main avenues: the inhibition of pro-inflammatory enzymes and the suppression of key inflammatory signaling cascades.
Inhibition of Pro-inflammatory Enzymes
Cyclooxygenase-2 (COX-2):
COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. Several compounds from Andrographis have been identified as COX-2 inhibitors. While direct inhibitory data for this compound is not yet available, a study on related compounds from Andrographis herba demonstrated COX-2 inhibitory activity, suggesting that this compound may act similarly. For instance, Andrographidine E has been shown to inhibit COX-2 with a specific IC50 value[1].
Inducible Nitric Oxide Synthase (iNOS):
iNOS is another key enzyme in the inflammatory process, responsible for the production of high levels of nitric oxide (NO), a pro-inflammatory mediator. The overexpression of iNOS is associated with various inflammatory conditions. Andrographolide has been extensively shown to inhibit iNOS expression and activity. It is plausible that this compound shares this mechanism, thereby reducing the production of nitric oxide in inflammatory settings.
Modulation of Inflammatory Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS. Andrographolide is a well-documented inhibitor of the NF-κB pathway[2][3][4][5]. It is hypothesized that this compound may also suppress NF-κB activation, thereby downregulating the expression of a wide array of inflammatory mediators.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:
The MAPK signaling pathway, which includes kinases such as p38, ERK, and JNK, is another critical regulator of the inflammatory response. This pathway is activated by various extracellular stimuli, including LPS, and plays a key role in the production of pro-inflammatory cytokines and the expression of iNOS and COX-2. Studies on Andrographis extracts and andrographolide have demonstrated the inhibition of the phosphorylation of key MAPK proteins[4][5]. It is likely that this compound also modulates this pathway, contributing to its anti-inflammatory effects.
Quantitative Data for Related Andrographis Compounds
While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the in vitro activity of the closely related compound andrographolide and andrographidine E, which can serve as a reference for the potential potency of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Andrographolide
| Target/Assay | Cell Line | Stimulant | IC50 Value | Reference |
| Nitric Oxide Production | RAW 264.7 Macrophages | LPS/IFN-γ | 17.4 ± 1.1 µM | [6][7] |
| PGE2 Production | RAW 264.7 Macrophages | LPS/IFN-γ | 8.8 µM | [8][9] |
| TNF-α Release | THP-1 Monocytes | - | 18.5 µM (for standardized extract) | [10] |
| IL-6 Release | THP-1 Cells | LPS | 12.2 µM | [8][9] |
Table 2: COX-2 Inhibitory Activity of Andrographidine E
| Compound | Enzyme | IC50 Value | Reference |
| Andrographidine E | COX-2 | 19 µM | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to elucidate the in vitro mechanism of action of this compound.
Nitric Oxide Production Inhibition Assay (Griess Assay)
Objective: To determine the inhibitory effect of this compound on nitric oxide production in stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 50 U/mL) to induce iNOS expression and NO production. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS/IFN-γ stimulated control. The IC50 value is determined from the dose-response curve.
COX-2 Enzyme Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on COX-2 enzyme activity.
Methodology:
-
Assay Principle: A colorimetric or fluorometric COX-2 inhibitor screening assay kit is used. The assay measures the peroxidase activity of COX-2, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.
-
Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains purified COX-2 enzyme, heme, and the assay buffer.
-
Inhibitor Incubation: Various concentrations of this compound are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 10-15 minutes) at room temperature to allow for binding. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid and the chromogenic substrate.
-
Data Acquisition: The absorbance or fluorescence is measured kinetically over a period of time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined for each concentration of this compound relative to the vehicle control. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and seeded as described previously. Cells are pre-treated with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to observe protein phosphorylation events.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total cell lysates. For NF-κB nuclear translocation analysis, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK).
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: General experimental workflow for investigating this compound's mechanism.
Conclusion and Future Directions
This compound, a flavonoid from the Andrographis genus, holds promise as an anti-inflammatory agent. Based on the activities of structurally related compounds, its primary in vitro mechanism of action is likely centered on the inhibition of pro-inflammatory enzymes such as COX-2 and iNOS, and the suppression of key inflammatory signaling pathways, namely NF-κB and MAPK.
To validate these hypotheses and fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Direct Enzyme Inhibition Assays: Determining the specific IC50 values of this compound against purified COX-2 and iNOS enzymes.
-
Signaling Pathway Analysis: Conducting detailed Western blot analyses to confirm the inhibitory effects on the phosphorylation of key proteins in the NF-κB and MAPK pathways.
-
Gene Expression Studies: Utilizing quantitative real-time PCR (qRT-PCR) to measure the effect of this compound on the mRNA expression of pro-inflammatory genes.
-
Broader Target Screening: Employing broader screening panels to identify other potential molecular targets of this compound.
A comprehensive understanding of the in vitro mechanism of action of this compound will be a critical step in its development as a potential therapeutic agent for inflammatory diseases.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Inhibition of NF-kB and COX-2 by andrographolide regulates the progression of cervical cancer by promoting PTEN expression and suppressing PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Andrographidine C: A Literature Review and Survey
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Andrographidine C is a flavone glycoside isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. Despite the extensive research into the pharmacological properties of A. paniculata, particularly its primary active constituent, the diterpenoid andrographolide, scientific literature dedicated specifically to this compound is notably sparse. This technical guide aims to consolidate the currently available information on this compound, address the significant knowledge gaps, and provide a broader context by reviewing the biological activities and mechanisms of action of other flavonoids found in Andrographis paniculata. The objective is to offer a comprehensive resource for researchers and professionals in drug development, highlighting potential avenues for future investigation into this understudied natural product.
Introduction to this compound
This compound is a flavonoid first isolated from the roots of Andrographis paniculata.[1] Flavonoids from this plant are known to possess a range of biological activities, including anti-proliferative and anti-platelet aggregation properties.[2] However, specific experimental data on the bioactivities of this compound are not available in the current scientific literature. Its chemical structure has been elucidated, identifying it as a flavone with uncommon O-substitution patterns.[1]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H24O10 | PubChem |
| Molecular Weight | 460.43 g/mol | PubChem |
| IUPAC Name | 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | PubChem |
| Canonical SMILES | COC1=C(C2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C=C(O2)C4=CC=CC=C4)OC | PubChem |
Biological Activities and Quantitative Data of Andrographis paniculata Flavonoids
While quantitative data for this compound is unavailable, studies on other flavonoids and flavonoid-rich extracts from A. paniculata provide insights into the potential therapeutic activities of this class of compounds.
Table 1: Anti-inflammatory and Cytotoxic Activities of Compounds and Extracts from Andrographis paniculata
| Compound/Extract | Biological Activity | Assay System | Quantitative Data (IC50) | Reference |
| Andropanolide | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | 13.4 µM (NO inhibition) | [3] |
| Andropanolide | Cytotoxicity | LNCaP, HepG2, KB, MCF7, SK-Mel2 cells | 31.8 - 45.9 µM | [3] |
| 5-hydroxy-7,8-dimethoxyflavone | Anti-inflammatory | Bioactivity-guided fractionation | Data not specified | [4] |
| Flavonoid Extract | Antioxidant, Anti-inflammatory | Diabetic rat model | Reduced TNF-alpha and VEGF | [5] |
| Andropaniculosin A & Andropaniculoside A | Anti-platelet aggregation | Collagen, thrombin, AA, PAF induced | Data not specified | [6] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound have not been published. However, this section outlines generalized methodologies commonly employed for the extraction, isolation, and bioactivity screening of flavonoids from Andrographis paniculata.
Extraction and Isolation of Flavonoids
A typical procedure for the extraction and isolation of flavonoids from A. paniculata involves the following steps:
-
Plant Material Preparation: The aerial parts or roots of A. paniculata are collected, washed, dried in an oven (e.g., at 60°C), and ground into a fine powder.[5]
-
Extraction: The powdered plant material is subjected to maceration with a solvent such as 96% ethanol.[5] The process is often repeated over several cycles to ensure maximum extraction of phytochemicals.
-
Fractionation: The crude extract is then fractionated using different solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility.[4]
-
Chromatographic Separation: The flavonoid-rich fractions are further purified using chromatographic techniques. This can include column chromatography over silica gel with a gradient elution system (e.g., chloroform/methanol) and preparative thin-layer chromatography (TLC).[6]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential of isolated compounds is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).
-
Cell Culture: RAW264.7 cells are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period before being stimulated with LPS (e.g., 1 µg/mL).
-
NO Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48 hours).
-
MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Signaling Pathways and Experimental Workflows
While the specific mechanism of action for this compound is unknown, extracts of A. paniculata and its major component, andrographolide, are known to modulate key inflammatory signaling pathways.
Generalized Workflow for Phytochemical Analysis
The following diagram illustrates a general workflow for the isolation and characterization of bioactive compounds from Andrographis paniculata.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Andrographolide, the main active component of A. paniculata, has been shown to inhibit this pathway. It is plausible that flavonoids from the plant may also exert their anti-inflammatory effects through this mechanism.
Conclusion and Future Directions
This compound remains a largely unexplored constituent of Andrographis paniculata. While its chemical structure is known, there is a complete absence of experimental data regarding its biological activities and mechanism of action. This represents a significant gap in the scientific literature, but also a promising opportunity for future research.
Given the demonstrated anti-inflammatory, cytotoxic, and anti-platelet aggregation activities of other flavonoids from A. paniculata, it is reasonable to hypothesize that this compound may possess similar therapeutic potential. Future research should prioritize the following:
-
Isolation or Synthesis: Development of efficient and scalable methods for the isolation of this compound from A. paniculata or its total chemical synthesis to obtain sufficient quantities for biological evaluation.
-
In Vitro Screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various models of inflammation and viral infection to identify its primary biological activities.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models for its most promising in vitro activities.
By systematically addressing these areas, the scientific community can unlock the potential of this compound as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographis Paniculata (Burm. F.) Flavonoid Compound and Prevention of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Extraction of Andrographidine C from Andrographis paniculata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographis paniculata, commonly known as "King of Bitters," is a medicinal plant rich in bioactive compounds. While extensively studied for its diterpenoids, particularly andrographolide, the plant is also a valuable source of flavonoids, which contribute significantly to its therapeutic properties. Andrographidine C, a flavone glucoside, is one such compound with potential pharmacological value. This document provides a detailed protocol for the extraction and purification of this compound from the aerial parts of Andrographis paniculata. The methodology is based on established principles of natural product chemistry, tailored for the specific physicochemical properties of flavonoid glucosides.
Physicochemical Properties of this compound
This compound is a flavone substituted with methoxy groups and linked to a glucose moiety. Its chemical structure determines its polarity and solubility, which are critical factors for developing an effective extraction and purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄O₁₀ | [1] |
| Molecular Weight | 460.43 g/mol | |
| Class | Flavone Glucoside | [2][3] |
| Polarity | High (due to the glucose moiety) | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol), sparingly soluble in less polar solvents, and has low solubility in water. |
Experimental Protocol: Extraction and Isolation of this compound
This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from dried Andrographis paniculata plant material.
1. Plant Material Preparation
-
Source: Aerial parts (leaves and stems) of Andrographis paniculata.
-
Preparation: The plant material should be air-dried in the shade to preserve the chemical integrity of the constituents. Once dried, grind the material into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.
2. Extraction
-
Method: Ultrasound-Assisted Extraction (UAE) is recommended for its efficiency and reduced extraction time at lower temperatures, which minimizes the degradation of thermolabile compounds.
-
Solvent: 70% ethanol in water. This hydroalcoholic mixture is effective for extracting a broad range of polar compounds, including flavonoid glucosides.
-
Procedure:
-
Macerate 100 g of the powdered plant material in 1 L of 70% ethanol.
-
Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (not exceeding 40°C).
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.
-
3. Fractionation (Liquid-Liquid Partitioning)
-
Objective: To separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:
-
First, partition with n-hexane to remove non-polar compounds like fats and waxes. Discard the n-hexane fraction.
-
Next, partition the aqueous layer with ethyl acetate. This fraction will contain compounds of medium polarity, including some flavonoids.
-
The aqueous fraction will retain the highly polar compounds, including this compound.
-
-
Collect the ethyl acetate and aqueous fractions separately and concentrate them to dryness using a rotary evaporator.
-
4. Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is suitable for the initial separation. For finer purification, Sephadex LH-20 can be used, which separates compounds based on molecular size and polarity.
-
Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a gradient of chloroform and methanol.
-
Procedure:
-
Prepare a silica gel column.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol).
-
Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).
-
5. Thin Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. The ratio can be optimized for better separation.
-
Visualization:
-
UV light (at 254 nm and 366 nm).
-
Staining with a spray reagent like anisaldehyde-sulfuric acid followed by heating.
-
-
Procedure:
-
Spot the collected fractions on a TLC plate alongside the crude extract.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots and pool the fractions containing the compound of interest (based on its Rf value and spot color).
-
6. Final Purification and Characterization
-
Recrystallization: The pooled fractions containing this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.
-
Characterization: The identity and purity of the isolated this compound should be confirmed using modern analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Quantitative Data
While specific yield data for this compound is not widely available, the following table summarizes the total flavonoid content and andrographolide content from Andrographis paniculata using different extraction methods, which can serve as a reference for optimizing the extraction process.
| Extraction Method | Solvent | Compound | Yield/Content | Reference |
| Maceration | 70% Ethanol | Andrographolide | 14.47% in extract | [4] |
| Soxhlet Extraction | Methanol | Andrographolide | - | |
| Ultrasound-Assisted | 70% Ethanol | Andrographolide | - | [5] |
| Maceration | Ethyl Acetate | Total Flavonoids | Highest among tested solvents | [6] |
| Maceration | Methanol | Total Flavonoids | - | [6] |
| Maceration | Ethanol:Water (1:1) | Total Flavonoids | - | [6] |
| Maceration | Aqueous | Total Flavonoids | - | [6] |
Diagrams
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
This comprehensive protocol provides a robust framework for the successful isolation of this compound from Andrographis paniculata. Researchers can adapt and optimize the parameters based on their specific laboratory conditions and available equipment.
References
- 1. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. phcogj.com [phcogj.com]
- 5. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Purification of Andrographidine C by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographidine C, a flavone constituent isolated from the medicinal plant Andrographis paniculata, has garnered interest for its potential pharmacological activities.[1] High-performance liquid chromatography (HPLC) is a robust and efficient technique for the purification of such natural products. This document provides a detailed application note and a comprehensive protocol for the preparative HPLC purification of this compound, intended to guide researchers in obtaining this compound in high purity for further investigation.
Introduction
Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a medicinal herb with a long history of use in traditional medicine. Its therapeutic effects are attributed to a diverse range of bioactive compounds, including diterpenoids and flavonoids. This compound is a flavone found within this plant, and like many flavonoids, it is being explored for its potential health benefits.[1] The isolation and purification of this compound are essential steps for its structural elucidation, pharmacological screening, and development as a potential therapeutic agent. Preparative High-Performance Liquid Chromatography (HPLC) offers a powerful method for achieving high-purity isolation of specific compounds from complex plant extracts.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective HPLC purification strategy.
| Property | Value | Source |
| Molecular Formula | C23H24O10 | [1][2] |
| Molecular Weight | 460.43 g/mol | [1][2] |
| Chemical Class | Flavone | [1][2] |
| IUPAC Name | 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [2] |
| Solubility | Soluble in organic solvents like methanol and ethanol. Sparingly soluble in water. | General flavonoid properties |
| UV-Vis Absorption | Typical flavone absorption maxima are expected in the ranges of 240-285 nm (Band II) and 300-400 nm (Band I). | General flavonoid properties |
Experimental Protocols
Plant Material and Extraction
-
Plant Material: Dried aerial parts of Andrographis paniculata.
-
Extraction Solvent: 85% Ethanol in water.
-
Extraction Procedure:
-
The dried and powdered plant material is macerated with 85% ethanol at room temperature for 24 hours.
-
The extraction is repeated three times to ensure exhaustive extraction of the flavonoids.
-
The collected extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Preliminary Fractionation (Optional but Recommended)
To reduce the complexity of the mixture injected into the HPLC system and to prolong column life, a preliminary fractionation of the crude extract is advisable.
-
Solid-Phase Extraction (SPE):
-
Stationary Phase: C18 SPE cartridge.
-
Procedure:
-
The crude extract is dissolved in a minimal amount of the initial mobile phase.
-
The C18 cartridge is conditioned with methanol followed by water.
-
The dissolved extract is loaded onto the cartridge.
-
The cartridge is washed with water to remove highly polar impurities.
-
The flavonoid-rich fraction is eluted with a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Fractions are collected and analyzed by analytical HPLC to identify those containing this compound.
-
-
Preparative HPLC Purification of this compound
The following protocol is a representative method for the purification of this compound. Optimization may be required based on the specific instrumentation and the composition of the extract.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector. |
| Column | C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 15-25% B; 10-30 min, 25-40% B; 30-40 min, 40-60% B; 40-45 min, 60-15% B (for column regeneration). This is a starting point and should be optimized based on analytical runs. |
| Flow Rate | 15-20 mL/min (scaled up from analytical flow rate). |
| Column Temperature | 25 °C |
| Detection Wavelength | 270 nm and 330 nm (to monitor for flavones). |
| Injection Volume | Dependent on the concentration of the sample and the column capacity. |
Protocol:
-
Sample Preparation: The this compound-containing fraction from the preliminary fractionation is dissolved in a suitable solvent (e.g., methanol or the initial mobile phase composition). The solution is filtered through a 0.45 µm syringe filter before injection.
-
Method Development: An analytical scale HPLC method is first developed to determine the optimal separation conditions. This analytical method is then scaled up for preparative purification.
-
Purification Run: The prepared sample is injected onto the preparative HPLC system.
-
Fraction Collection: Fractions are collected based on the elution profile, targeting the peak corresponding to this compound.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.
-
Compound Confirmation: The identity of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for this compound Purification
References
Quantitative Analysis of Andrographidine C using Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Andrographidine C, a flavone isolated from Andrographis paniculata, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a sensitive and specific method for the quantification of this compound in various matrices.
Introduction
This compound is a flavonoid found in the medicinal plant Andrographis paniculata, which is widely used in traditional medicine for its anti-inflammatory and other therapeutic properties.[1] As research into the pharmacological activities of individual phytochemicals intensifies, the need for robust analytical methods for their quantification becomes crucial. LC-MS offers high sensitivity and selectivity, making it the ideal technique for the analysis of complex mixtures such as plant extracts and biological samples. This application note describes a complete workflow for the quantitative determination of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection. While a specific validated method for this compound is not widely published, this protocol is adapted from established methods for similar flavonoids and diterpenoids from Andrographis paniculata.[2][3][4][5][6]
Experimental Protocols
Sample Preparation
The following protocol outlines the extraction of this compound from Andrographis paniculata plant material. For other matrices, such as plasma or tissue samples, appropriate protein precipitation or liquid-liquid extraction methods should be employed.
Materials:
-
Dried and powdered Andrographis paniculata plant material
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters (Positive Ion Mode):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
Based on the molecular weight of this compound (C23H24O10, MW: 460.4 g/mol ), the following theoretical MRM transitions can be used. These should be optimized by direct infusion of an this compound standard.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 461.14 [M+H]+ | To be determined empirically | To be determined empirically |
| 483.13 [M+Na]+ | To be determined empirically | To be determined empirically |
Note: The product ions and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Data Presentation
The following tables summarize the expected quantitative data for a validated LC-MS method for this compound, based on typical performance for similar flavonoids.[2][3]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 500 | y = mx + c | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | ~0.5 | ~1.5 |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 5 | < 10 | < 15 | 90 - 110 |
| 50 | < 10 | < 15 | 90 - 110 | |
| 250 | < 10 | < 15 | 90 - 110 |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: Workflow for this compound Analysis.
Signaling Pathway
Flavonoids, including those from Andrographis paniculata, are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9][10][11] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of NF-κB Pathway by this compound.
References
- 1. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity [mdpi.com]
- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Andrographidine C: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographidine C is a flavonoid isolated from the medicinal plant Andrographis paniculata. This document provides detailed application notes and protocols for cell-based assays to investigate the potential therapeutic effects of this compound. The protocols are based on established methodologies for similar compounds, particularly andrographolide, another major bioactive component of Andrographis paniculata. These assays can be adapted to explore the anti-inflammatory, anticancer, and antiviral properties of this compound.
Data Presentation
The following tables summarize the reported biological activities of this compound and related compounds from Andrographis paniculata.
Table 1: Anti-inflammatory and Anticancer Activity of Compounds from Andrographis paniculata
| Compound | Assay | Cell Line | Endpoint | IC50 Value | Reference |
| This compound | iNOS Inhibition | RAW 264.7 | Nitric Oxide (NO) Production | Not specified, but showed dose-dependent inhibition | [1] |
| Andrographolide | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of NO release | Not specified | [2] |
| Andrographolide | PGE2 Production | RAW 264.7 | Inhibition of PGE2 release | 8.8 µM | [3][4] |
| Andrographolide | IL-6 Release | THP-1 | Inhibition of IL-6 release | 12.2 µM | [4] |
| Andrographolide | TNF-α Release | THP-1 | Inhibition of TNF-α release | Not specified | [2] |
| Andrographolide | Cell Viability (Anticancer) | KB (Oral Cancer) | Cytotoxicity | 106.2 µg/mL | [5] |
| Andrographolide | Cell Viability (Anticancer) | MCF-7 (Breast Cancer) | Cytotoxicity (48h) | 32.90 µM | [6] |
| Andrographolide | Cell Viability (Anticancer) | MDA-MB-231 (Breast Cancer) | Cytotoxicity (48h) | 37.56 µM | [6] |
| Andrographidine E | COX-2 Inhibition | Not applicable (Enzymatic) | Enzyme Inhibition | 19 µM | [7] |
Table 2: Antiviral Activity of this compound
| Compound | Assay | Cell Line | Endpoint | Observation | Reference |
| This compound | ACE2 Activity | BEAS-2B, NIH-3T3 | Inhibition of ACE2 | Dose-dependent inhibition of ACE2 activity. No significant cytotoxicity observed. | [8] |
Experimental Protocols
Anti-inflammatory Assays
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
-
Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.
-
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
-
Principle: This protocol quantifies the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Treatment:
-
Follow steps 1-4 from the Nitric Oxide Production Assay protocol.
-
-
Supernatant Collection:
-
After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of TNF-α and IL-6 in the supernatants.
-
Determine the percentage of inhibition of cytokine secretion by this compound.
-
Anticancer Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture:
-
Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in the appropriate medium and conditions.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
-
MTT Reagent Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Antiviral Assay
Principle: This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Angiotensin-Converting Enzyme 2 (ACE2), the cellular receptor for SARS-CoV-2. The assay uses a fluorogenic substrate that is cleaved by ACE2 to produce a fluorescent signal.
Protocol:
-
Reagents:
-
Recombinant human ACE2 protein.
-
Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH).
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2).
-
This compound.
-
Positive control inhibitor (e.g., MLN-4760).
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of assay buffer.
-
Add 10 µL of various concentrations of this compound or controls.
-
Add 20 µL of recombinant human ACE2 (final concentration ~10 ng/mL).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic ACE2 substrate (final concentration ~10 µM).
-
-
Data Measurement:
-
Measure the fluorescence intensity (e.g., Excitation/Emission = 320/420 nm) every minute for 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Determine the percentage of ACE2 inhibition.
-
Calculate the IC50 value for this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
NF-κB Signaling Pathway Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Anti-inflammatory Activity Screening
Caption: Workflow for screening the anti-inflammatory activity of this compound.
Logical Relationship for Anticancer Activity Assessment
Caption: Logical flow for assessing the anticancer activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 5. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Andrographidine C Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographidine C is a flavone isolated from Andrographis paniculata.[1] As with any compound intended for biological screening or as a drug candidate, understanding its solubility and stability in common solvents like dimethyl sulfoxide (DMSO) is critical for accurate experimental design and interpretation of results. DMSO is a widely used solvent in drug discovery for creating high-concentration stock solutions of compounds that have poor aqueous solubility.[2]
This document provides detailed protocols for determining the solubility and stability of this compound in DMSO. While specific experimental data for this compound is not currently available in public literature, the methodologies described herein provide a robust framework for researchers to generate this critical data.
Data Presentation: Solubility and Stability of this compound in DMSO
There is currently no published quantitative data specifically detailing the solubility and stability of this compound in DMSO. Flavonoids, the chemical class to which this compound belongs, generally exhibit good solubility in DMSO.[2][3][4] However, empirical determination is essential for precise measurements. Researchers are encouraged to use the protocols outlined in this document to generate and report this data.
Table 1: Quantitative Data Summary for this compound in DMSO
| Parameter | Value | Conditions |
| Solubility | Data not available | It is recommended to determine this at various temperatures (e.g., Room Temperature, 37°C). |
| Stability | Data not available | Stability should be assessed under various storage conditions (e.g., Room Temperature, 4°C, -20°C, -80°C) and over time. The impact of freeze-thaw cycles should also be evaluated. |
Experimental Protocols
The following are detailed protocols for determining the kinetic solubility and stability of this compound in DMSO.
Kinetic Solubility Determination of this compound in DMSO
This protocol is adapted from standard laboratory methods for assessing compound solubility.
Objective: To determine the maximum concentration to which this compound can be dissolved in DMSO and remain in solution when diluted into an aqueous buffer.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom for UV-Vis measurements)
-
Multi-channel pipette
-
Plate shaker
-
UV-Vis microplate reader
Protocol:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 100 mM). This is achieved by weighing the required amount of this compound and dissolving it in the calculated volume of DMSO. Vigorous vortexing or sonication may be required.
-
-
Serial Dilution:
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.) in a 96-well plate.
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add PBS (pH 7.4).
-
Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration of this compound to the wells containing PBS. The final DMSO concentration in the aqueous solution should be kept low (typically ≤1%) to minimize its effect on solubility and biological assays.
-
-
Incubation and Observation:
-
Seal the plate and incubate at room temperature (or the desired experimental temperature) for a set period (e.g., 2 hours) with gentle shaking.
-
After incubation, visually inspect the wells for any signs of precipitation.
-
-
Quantification:
-
Measure the absorbance of each well using a UV-Vis microplate reader at a wavelength appropriate for this compound.
-
The highest concentration that does not show a significant decrease in absorbance (due to precipitation) compared to the expected linear dilution is considered the kinetic solubility.
-
Stability Assessment of this compound in DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO under various storage conditions.
Objective: To determine the degradation rate of this compound in DMSO over time and under different storage conditions, including the effect of freeze-thaw cycles.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC-grade DMSO
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Autosampler vials
-
Storage environments at controlled temperatures (e.g., 40°C for accelerated stability, Room Temperature, 4°C, -20°C, -80°C)
Protocol:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in HPLC-grade DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple autosampler vials to avoid repeated opening of the main stock.
-
-
Initial Analysis (Time Zero):
-
Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC method to determine the initial peak area of this compound. This will serve as the baseline (100% stability).
-
-
Storage Conditions:
-
Store the aliquots under the desired conditions:
-
Accelerated Stability: 40°C
-
Long-term Storage: Room Temperature, 4°C, -20°C, and -80°C.
-
Freeze-Thaw Stability: Subject a set of aliquots to repeated freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature for a specified number of cycles). Studies have shown that many compounds are stable for at least 11 freeze-thaw cycles.[2][4][5]
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) measurement.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.
-
Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound in DMSO.
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Stability Assessment.
Caption: Relationship between Solubility and Stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
Andrographidine C for ACE2 Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographidine C, a significant bioactive compound isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of interest in the ongoing search for therapeutic agents against SARS-CoV-2. The primary entry point for this virus into human cells is the Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1] Consequently, inhibiting ACE2 activity or the binding of the viral spike protein to this receptor is a promising strategy for preventing or treating COVID-19.[2] this compound has been shown to form a stable complex with ACE2, suggesting its potential as an inhibitor. This document provides detailed application notes and protocols for conducting ACE2 inhibition assays using this compound.
Mechanism of Action
This compound is believed to exert its inhibitory effect by directly binding to the ACE2 receptor. This interaction can potentially block the binding of the SARS-CoV-2 spike protein to the receptor, thereby preventing viral entry into host cells. While the precise binding site and conformational changes induced by this compound are still under investigation, in silico docking studies and preliminary in vitro experiments suggest a stable interaction. It is important to distinguish this direct inhibitory mechanism from the action of other compounds like andrographolide, which has been shown to downregulate ACE2 expression at the mRNA and protein levels.[1][3]
Quantitative Data
The following table summarizes the available quantitative data for compounds from Andrographis paniculata in relation to ACE2 inhibition. It is important to note that specific IC50 values for the direct enzymatic inhibition of ACE2 by this compound are not yet widely published. The data for andrographolide, a related compound, is included for comparative purposes.
| Compound | Assay Type | Cell Line/System | Measured Parameter | Value | Reference |
| Andrographolide | ACE2-S Protein Binding Inhibition | HUVEC and Calu-3 cells | IC50 | 13.57 ± 2.41 µg/mL | [4] |
| Andrographolide | SARS-CoV-2 Main Protease (Mpro) Inhibition | Enzyme-based assay | IC50 | 15 µM | [5] |
| Andrographolide | ACE2 mRNA Expression | BEAS-2B cells | ~50% reduction | at 40 µmol/L | [3] |
Experimental Protocols
This section details the protocol for an in vitro ACE2 inhibition assay using this compound. This protocol is based on established methods for assessing ACE2 enzymatic activity.[6]
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human ACE2 enzymatic activity.
Materials and Reagents:
-
This compound (of known purity)
-
Recombinant Human ACE2 (e.g., R&D Systems, Cat#: 933-ZN-010 or Sino Biological, Cat#: 10108-H08H)[6]
-
Fluorogenic ACE2 substrate (e.g., AnaSpec, Cat#: AS-60757)[6]
-
ACE2 inhibitor (positive control), e.g., MLN-4760 (CAS #: 305335-31-3)[6]
-
Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20[6]
-
Dimethyl Sulfoxide (DMSO)
-
1536-well solid black medium-binding assay plates (or 96/384-well plates, adjusting volumes accordingly)[6]
-
Acoustic dispenser (e.g., Echo 650) or manual pipettes[6]
-
Microplate reader with fluorescence detection capabilities (e.g., PHERAstar)[6]
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in DMSO to achieve the desired final concentrations for the assay.
-
Prepare solutions for the positive control (MLN-4760) and a DMSO-only neutral control.
-
-
Assay Plate Preparation:
-
Using an acoustic dispenser or manual pipettes, transfer a small volume (e.g., 25 nL for a 1536-well plate) of the this compound dilutions, positive control, and DMSO control to the assay plate.[6]
-
-
Enzyme Addition:
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of the ACE2 substrate in the assay buffer to a final concentration of 15 µM.[6]
-
Add 1 µL of the substrate solution to each well to initiate the enzymatic reaction. The total reaction volume will be 4 µL.[6]
-
Centrifuge the plate at 1000 rpm for 15 seconds to ensure proper mixing.[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the t=0 fluorescence reading from the t=15 reading for each well to determine the change in fluorescence, which corresponds to enzyme activity.
-
Normalize the data by setting the enzyme activity in the presence of DMSO as 0% inhibition and the activity in the presence of the positive control (MLN-4760) as 100% inhibition.[6]
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a four-parameter Hill equation to determine the IC50 value.[6]
-
Visualizations
Signaling Pathway
Caption: SARS-CoV-2 entry and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro ACE2 enzymatic inhibition assay.
Logical Relationship
Caption: Logical flow of this compound's therapeutic potential.
References
- 1. Andrographolide suppresses SARS-CoV-2 infection by downregulating ACE2 expression: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic inhibition effects of andrographolide and baicalin on coronavirus mechanisms by downregulation of ACE2 protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Andrographidine C using HPLC-UV
References
- 1. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Activity of Andrographolide
A Note on Nomenclature: Initial searches for "Andrographidine C" did not yield specific in vitro anti-inflammatory data. The following application notes and protocols are based on the extensive research available for Andrographolide , the major bioactive component of Andrographis paniculata. It is presumed that the user is interested in the well-documented anti-inflammatory properties of this compound.
Introduction
Andrographolide, a labdane diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a plant with a long history of use in traditional medicine for treating infections and inflammatory diseases[1][2]. Its potent anti-inflammatory properties have been demonstrated in numerous in vitro and in vivo studies[1][3]. The anti-inflammatory effects of andrographolide are attributed to its ability to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways[4][5][6][7]. By targeting these pathways, andrographolide can inhibit the production of a wide array of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[8][9].
These application notes provide detailed protocols for assessing the in vitro anti-inflammatory activity of andrographolide, focusing on its effects on macrophage cell lines, which are pivotal in the inflammatory response.
Quantitative Data Summary
The inhibitory effects of andrographolide on various inflammatory markers are summarized below. These values highlight its potency across different in vitro models.
| Inflammatory Mediator | Cell Line | Stimulant | IC50 Value (µM) | Reference |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS + IFN-γ | 8.8 (95% CI: 7.4 to 10.4) | [9][10] |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Not specified, but potent inhibition shown | [6][9] |
| TNF-α | THP-1 | Not specified | Potent inhibition shown | [11] |
| TNF-α | RAW 264.7 | LPS + IFN-γ | Potent inhibition shown | [9] |
| IL-6 | THP-1 | LPS | Potent inhibition shown | [9] |
| IL-1β | THP-1 | LPS | Potent inhibition shown | [9] |
| IFN-γ | THP-1 | LPS | Potent inhibition shown | [9] |
Experimental Protocols & Methodologies
General Experimental Workflow
The overall process for evaluating the in vitro anti-inflammatory activity of a test compound like andrographolide is depicted below.
Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Andrographolide
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of andrographolide. A vehicle control (e.g., DMSO) should also be included. Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Protocol 2: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
This protocol quantifies the secretion of pro-inflammatory cytokines into the cell culture medium using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatant from Protocol 1.
-
ELISA kits for mouse TNF-α and IL-6.
-
96-well ELISA plates.
-
Wash buffer and substrate solutions (provided in the kit).
-
Stop solution (provided in the kit).
Procedure:
-
Sample Preparation: Use the cell culture supernatants collected after the 24-hour incubation with andrographolide and LPS.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits. The general steps are:
-
Coat the ELISA plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples (cell supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the cytokine concentrations based on the standard curve. Determine the percentage of inhibition for each andrographolide concentration compared to the LPS-stimulated control.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol assesses the effect of andrographolide on the activation of key inflammatory signaling pathways by measuring the phosphorylation of target proteins.
Materials:
-
RAW 264.7 cells cultured and treated as described in Protocol 1 (but in larger format, e.g., 6-well plates).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After a shorter incubation period with LPS (e.g., 15-60 minutes, as pathway activation is rapid), wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. β-actin is used as a loading control.
Signaling Pathways Modulated by Andrographolide
NF-κB Signaling Pathway
Andrographolide is known to inhibit the NF-κB pathway, a central regulator of inflammation[4][6]. It can achieve this by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm, or by directly modifying the p50 subunit of NF-κB, which inhibits its binding to DNA[12][13].
MAPK Signaling Pathway
Andrographolide also suppresses the phosphorylation of key proteins in the MAPK pathway, including p38, ERK1/2, and JNK[6][12][14]. This inhibition further contributes to the reduced expression of inflammatory mediators.
Conclusion
Andrographolide demonstrates broad-spectrum anti-inflammatory activity in vitro by potently inhibiting the production of key inflammatory mediators and modulating critical signaling pathways such as NF-κB and MAPK. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to investigate and quantify the anti-inflammatory effects of andrographolide and its derivatives. These assays are fundamental for the preclinical evaluation of novel anti-inflammatory drug candidates.
References
- 1. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 8. arborassays.com [arborassays.com]
- 9. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
- 11. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide | springermedicine.com [springermedicine.com]
- 12. mdpi.com [mdpi.com]
- 13. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Andrographidine C Powder
Disclaimer: Information regarding the specific handling, storage, and biological activity of Andrographidine C is limited. The following protocols and data are largely based on studies of the structurally related and more extensively researched compound, Andrographolide, also isolated from Andrographis paniculata. Researchers are strongly advised to perform their own validation experiments for solubility, stability, and biological activity.
Introduction
This compound is a flavonoid compound that has been isolated from the plant Andrographis paniculata.[1][2] This document provides a summary of recommended procedures for the handling, storage, and use of this compound powder in a research setting. Due to the limited availability of data for this compound, information from the related compound Andrographolide is used as a guiding reference.
Physicochemical Properties and Storage
Table 1: Recommended Storage Conditions for this compound Powder and Stock Solutions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 3 years | Store in a dry, dark place. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month |
Source: Adapted from general recommendations for similar compounds and a Certificate of Analysis for Andrographidine A.[3]
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling this compound powder.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following are generalized protocols for the preparation of this compound solutions and their application in cell-based assays. These are based on common laboratory practices and information available for Andrographolide.
Preparation of Stock Solutions
The solubility of this compound has not been extensively reported. The following is a general guideline based on the solubility of the related compound, Andrographolide. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent and concentration.
Table 2: Solubility of the Related Compound, Andrographolide
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Water | Sparingly soluble |
Source: Data for Andrographolide.
Protocol for Reconstitution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell-Based Assay Protocol (General)
This protocol provides a general workflow for treating cells with this compound. Specific cell types, seeding densities, and treatment durations will need to be optimized for each experiment.
Workflow for a Typical Cell-Based Assay:
Caption: A generalized workflow for in vitro cell-based experiments using this compound.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not well-elucidated, research on the related compound Andrographolide suggests potential involvement in several key cellular signaling cascades, including those related to inflammation and cell survival. One study suggests that this compound may interact with the SARS-CoV-2 main protease and ACE2, potentially inhibiting viral function.
Based on the known activity of Andrographolide, potential (but unconfirmed) signaling pathways for investigation with this compound could include:
-
NF-κB Signaling Pathway: Andrographolide is a known inhibitor of this pathway, which is central to the inflammatory response.
-
JAK/STAT Signaling Pathway: This pathway is involved in cytokine signaling and immune responses, and is also modulated by Andrographolide.[4][5]
-
PI3K/Akt Signaling Pathway: This is a crucial pathway for cell survival and proliferation, and has been shown to be affected by Andrographolide.[6][7]
Hypothesized Inhibitory Action on a Pro-inflammatory Pathway:
Caption: A diagram illustrating the potential, though unconfirmed, inhibitory effect of this compound on the JAK/STAT signaling pathway, based on the known activity of Andrographolide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism [mdpi.com]
- 7. Andrographolide suppresses endothelial cell apoptosis via activation of phosphatidyl inositol-3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Andrographidine C Yield from Andrographis paniculata
Welcome to the technical support center for the extraction of Andrographidine C. This resource is designed for researchers, scientists, and professionals in drug development who are working with Andrographis paniculata and aiming to improve the yield and purity of this target flavone. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and visual aids to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound from Andrographis paniculata.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. | Methanol has been shown to be an effective solvent for extracting flavonoids and other secondary metabolites from Andrographis paniculata.[1] Consider performing small-scale trials with different solvent systems (e.g., ethanol, methanol-water mixtures) to determine the optimal choice for this compound. |
| Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound. | For methods like Soxhlet extraction, a duration of at least 5 hours is recommended.[1] For ultrasonic-assisted extraction, optimal times may be shorter, around 60 minutes.[2] Be cautious with temperature, as excessive heat can degrade flavonoids.[3][4] A temperature of around 60°C has been found to be effective for extracting andrographolide without significant degradation.[5] | |
| Poor Quality of Plant Material: The concentration of this compound can vary based on the plant's age, growing conditions, and post-harvest handling. | The highest concentrations of active compounds are often found in 60-day-old plants.[1] Proper drying is crucial; oven drying at 50-65°C is generally recommended over sun-drying to preserve bioactive compounds.[6][7][8] | |
| Presence of Impurities in the Final Product | Inefficient Purification Method: The chosen purification technique may not be adequately separating this compound from other co-extracted compounds. | Column chromatography is a standard and effective method for purifying flavonoids. Further purification can be achieved through techniques like recrystallization. |
| Co-extraction of Similar Compounds: Other flavonoids and diterpenoids from A. paniculata may have similar polarities, making separation difficult. | Consider using multi-step purification processes. For instance, an initial extraction with a less polar solvent could remove some interfering compounds before proceeding with a more polar solvent for this compound extraction. | |
| Inconsistent Results Between Batches | Variability in Plant Material: As mentioned, the chemical profile of A. paniculata can vary significantly. | Source plant material from a consistent and reputable supplier. If growing in-house, standardize cultivation and harvesting protocols. |
| Lack of Standardization in Extraction Protocol: Minor variations in extraction parameters can lead to significant differences in yield. | Ensure all extraction parameters (solvent volume, temperature, time, etc.) are precisely controlled and documented for each batch. | |
| Degradation of this compound | Exposure to Heat, Light, or Extreme pH: Flavonoids can be sensitive to these environmental factors.[3] | Protect extracts from direct light and high temperatures throughout the extraction and purification process. Use neutral pH conditions unless a specific pH is required for a particular step, and neutralize any acidic or basic solutions promptly. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from Andrographis paniculata?
A1: While specific studies optimizing for this compound are limited, methanol has been identified as a highly effective solvent for extracting a broad range of secondary metabolites, including flavonoids and andrographolides, from Andrographis paniculata.[1] Researchers should consider methanol as a starting point and can optimize further with solvent mixtures (e.g., methanol-water) to fine-tune polarity for maximum this compound yield.
Q2: How can I improve the efficiency of my extraction process?
A2: Modern extraction techniques can significantly improve efficiency. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[9] Key parameters to optimize for these methods include sonication/irradiation time, temperature, and solvent-to-solid ratio.
Q3: What is the optimal stage to harvest Andrographis paniculata for the highest this compound content?
A3: Studies on the primary active compound, andrographolide, suggest that the concentration of secondary metabolites is highest in plants that are approximately 60 days old.[1] While this may also apply to this compound, it is advisable to conduct preliminary analyses on plants at different growth stages to determine the optimal harvest time for your specific conditions.
Q4: How should I prepare and store the plant material before extraction?
A4: Proper post-harvest processing is critical. The plant material should be dried to a moisture content below 10% to prevent microbial degradation.[8] Oven drying at a controlled temperature of 50-65°C is generally preferable to sun-drying, as it better preserves the bioactive compounds.[6][7][8] Once dried, the material should be coarsely powdered and stored in a cool, dark, and dry place.
Q5: How can I quantify the amount of this compound in my extracts?
Experimental Protocols
General Protocol for Solvent Extraction of this compound
This protocol provides a general procedure for the extraction of this compound from Andrographis paniculata.
-
Preparation of Plant Material:
-
Dry the aerial parts of Andrographis paniculata in a hot air oven at 50-65°C until the moisture content is below 10%.
-
Grind the dried plant material into a coarse powder.
-
-
Extraction:
-
Place the powdered plant material in a Soxhlet apparatus.
-
Add methanol to the flask (a solid-to-solvent ratio of 1:10 w/v is a good starting point).
-
Heat the solvent to its boiling point and continue the extraction for at least 5 hours.
-
-
Concentration:
-
After extraction, cool the solution and filter it to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C to obtain a crude extract.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The exact solvent system should be determined through preliminary thin-layer chromatography (TLC) analysis.
-
Collect the fractions and monitor them by TLC to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
General Protocol for HPLC Quantification of this compound
This is a general protocol that can be adapted for the quantification of this compound. Method validation is crucial for accurate results.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by obtaining the UV spectrum of a pure this compound standard.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol and then a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Experimental Workflow for this compound Extraction and Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. extractionmagazine.com [extractionmagazine.com]
- 4. aimspress.com [aimspress.com]
- 5. researchhub.com [researchhub.com]
- 6. aimspress.com [aimspress.com]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. jchr.org [jchr.org]
Technical Support Center: Andrographidine C Degradation Product Identification
Disclaimer: Currently, there is a lack of specific scientific literature detailing the degradation products of Andrographidine C. The following information is based on studies of Andrographolide , a major and structurally related diterpene lactone isolated from the same plant, Andrographis paniculata. This guide can serve as a foundational resource for researchers to develop a strategy for identifying this compound degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for a compound like this compound?
A1: Based on the data for Andrographolide, degradation is highly dependent on the pH and temperature. Under acidic conditions, isomerization and dehydration are common pathways.[1][2] In basic or alkaline conditions, hydrolysis of the lactone ring and dehydration are the more likely degradation routes.[1][2] Thermal stress can also lead to dehydration.[3]
Q2: What are the major degradation products identified for the related compound, Andrographolide?
A2: Under acidic (pH 2.0) conditions, the primary degradation products of Andrographolide are isoandrographolide and 8,9-didehydroandrographolide.[4][5] Under more neutral to basic (pH 6.0) conditions, 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 11,14-dehydro-14-deoxyandrographolide have been identified.[4][5] Thermal degradation of amorphous Andrographolide primarily yields 14-deoxy-11,12-didehydroandrographolide.[3][6]
Q3: What analytical techniques are best suited for identifying these degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.[7] For structural elucidation of the unknown degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.[1][2]
Q4: How does pH affect the stability of these compounds?
A4: Studies on Andrographolide show that stability is pH-dependent, with optimal stability observed in the pH range of 2.0 to 4.0.[4] The degradation rate increases significantly in neutral to basic conditions.[4]
Troubleshooting Guide
Q: I'm seeing multiple unexpected peaks in my HPLC chromatogram after stress testing. How do I proceed?
A: Multiple peaks indicate the formation of several degradation products.
-
Optimize Separation: Adjust your HPLC method (e.g., gradient, mobile phase composition, column temperature) to achieve baseline separation of all peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of each peak. Co-elution of multiple compounds can lead to inaccurate quantification.
-
Isolate and Characterize: If the degradation products are significant, they may need to be isolated using preparative HPLC for structural identification by MS and NMR.[1]
Q: The recovery of my compound is very low after basic hydrolysis. Is this expected?
A: Yes, compounds like Andrographolide are highly susceptible to degradation under alkaline conditions.[8] The lactone ring is prone to hydrolysis.[1][2] Consider using milder basic conditions (e.g., lower concentration of NaOH, shorter exposure time, or lower temperature) to control the extent of degradation to a target of 5-20%.
Q: My thermal degradation study shows inconsistent results.
A: The physical form of the compound can significantly impact thermal stability. The amorphous form of Andrographolide degrades much more readily than its crystalline form.[3][6] Ensure the physical form of your this compound sample is consistent across experiments.
Data Presentation: Forced Degradation of Andrographolide
The following table summarizes the degradation of Andrographolide under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 4 N HCl, reflux at 100°C for 2 h | Significant | 8,9-didehydroandrographolide | [1] |
| Acidic (pH 2.0) | 70°C for 22 days | Modeled | isoandrographolide, 8,9-didehydroandrographolide | [4][5] |
| Base Hydrolysis | 0.05 N NaOH, room temp for 10 min | Significant | 14-deoxy-11,12-didehydroandrographolide, 15-seco-andrographolide | [1] |
| Basic (pH 8.0) | 70°C for 1 h | Modeled | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 11,14-dehydro-14-deoxyandrographolide | [4][9] |
| Oxidative | 3% H₂O₂, 80°C for 2 h | Susceptible | Not specified | [8] |
| Thermal (Dry Heat) | 80°C for 2 h | Susceptible | Not specified | [8] |
| Thermal (Amorphous) | 70°C, 75% RH | Significant | 14-deoxy-11,12-didehydroandrographolide | [3][6] |
| Photolytic | UV light | Susceptible | Not specified | [7] |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol is a general guideline for subjecting a drug substance like this compound to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[8]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 2 hours.[8]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute with the mobile phase to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 80°C for 2 hours.[8]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute with the mobile phase to a final concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.
-
Dilute with the mobile phase to a final concentration.
-
-
Thermal Degradation (in solution):
-
Dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Heat the solution at a specified temperature (e.g., 70°C) for a set period.[4]
-
Cool and dilute with the mobile phase to a final concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to direct sunlight or a photostability chamber for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
Dilute with the mobile phase to a final concentration.
-
Stability-Indicating RP-HPLC Method
This is an example of an HPLC method developed for Andrographolide that can be adapted for this compound.
-
Chromatographic System:
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: Acetonitrile and water (or a buffer like potassium dihydrogen orthophosphate at pH 3.0) in a ratio of 30:70 v/v or 50:50 v/v.[10][11]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 210 nm or 226 nm, determined by the UV spectrum of this compound.[7][10]
-
Injection Volume: 10-20 µL.[11]
-
Column Temperature: 35°C.[11]
-
-
Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the stressed samples and monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Isolation and characterization of the acid and base degradation products of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat-accelerated degradation of solid-state andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]
- 8. phytojournal.com [phytojournal.com]
- 9. researchgate.net [researchgate.net]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. files.core.ac.uk [files.core.ac.uk]
optimizing Andrographidine C concentration for cell viability assays
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for optimizing the use of Andrographidine C in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what should be considered before starting an experiment?
This compound is a flavone, a type of natural compound, that can be isolated from the plant Andrographis paniculata[1]. Like many natural compounds, it has poor aqueous solubility[2][3]. Therefore, it is critical to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
For a novel compound like this compound, it is essential to first perform a range-finding experiment to determine the optimal concentrations for your specific cell line. A broad range with logarithmic dilutions is recommended to identify the concentrations that yield a dose-dependent response, from no effect to maximal effect. One study on BEAS-2B and NIH-3T3 cells used concentrations up to 100 µM[4].
Table 1: Recommended Starting Concentrations for Range-Finding Experiments
| Dilution Strategy | Recommended Concentrations | Purpose |
| Broad Range (Logarithmic) | 0.1 µM, 1 µM, 10 µM, 100 µM, 500 µM | To quickly identify the effective concentration window and estimate the IC50. |
| Narrow Range (Linear/Serial) | 10 µM, 25 µM, 50 µM, 75 µM, 100 µM | To precisely determine the IC50 after a broad range has been established.[5] |
Q3: Which cell viability assay is most appropriate for my experiment with this compound?
The choice of assay depends on the expected mechanism of action of the compound and the experimental goals. The two most common types of assays measure metabolic activity (like MTT or XTT) or membrane integrity (like LDH).
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity, which converts a tetrazolium salt (MTT) into a colored formazan product.[6] | Economical, well-established protocol. | Requires a solubilization step; can be affected by compounds that alter cellular metabolism.[6] |
| XTT, MTS, WST-1 Assays | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step. | More sensitive and accurate than MTT; allows for kinetic measurements. | Can have higher background readings than MTT; the intermediate reagent may be toxic. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[7] | Directly measures cytotoxicity/cell lysis; supernatant can be used without disturbing cells. | LDH in serum can cause high background; LDH is unstable, requiring timely measurement.[8] |
| Resazurin (alamarBlue) Assay | A redox indicator that is reduced by metabolically active cells, changing from blue to fluorescent pink. | Highly sensitive, non-toxic to cells, allowing for time-course studies. | Can be susceptible to interference from fluorescent compounds. |
Q4: What cellular signaling pathways might be affected by this compound?
While research on this compound is emerging, studies on the related compound andrographolide, also from Andrographis paniculata, show it can modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. These pathways are plausible targets for this compound. Key pathways include NF-κB, JAK/STAT, and PI3K/Akt/mTOR.[9][10][11][12]
Troubleshooting Guide
This section addresses common issues encountered when performing cell viability assays with this compound.
Table 3: Detailed Troubleshooting for Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in the flask or during plating. 2. Pipetting Error: Inaccurate liquid handling. 3. Edge Effect: Increased evaporation in the outer wells of the plate.[13] | 1. Ensure a single-cell suspension before plating; gently swirl the plate after seeding. 2. Calibrate pipettes; use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells for experimental samples; fill them with sterile PBS or media to maintain humidity.[14] |
| No Dose-Dependent Effect | 1. Incorrect Concentration Range: The selected concentrations are all above or below the cytotoxic threshold. 2. Compound Precipitation: The compound is not fully dissolved at higher concentrations. 3. Assay Insensitivity: The chosen assay is not sensitive enough for the cell number or mechanism. | 1. Perform a broad, logarithmic dose-response study (e.g., 0.01 µM to 100 µM). 2. Visually inspect wells with a microscope for precipitates after adding the compound. 3. Increase cell seeding density or incubation time (within validated limits); consider a more sensitive assay like a fluorescence- or luminescence-based one.[13] |
| High Background Signal | 1. Media Interference: Phenol red or serum components in the culture medium react with assay reagents. 2. Contamination: Bacterial or fungal contamination contributes to the signal. 3. Reagent Issue: Improperly prepared or expired assay reagents. | 1. Include a "no-cell" blank control containing only medium and the compound to subtract background absorbance. 2. Regularly test for mycoplasma and inspect cultures for signs of contamination. 3. Prepare reagents fresh according to the manufacturer's protocol. |
Experimental Protocols & Workflow
A typical experimental workflow involves preparing the cells and compound, performing the assay, and analyzing the data.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for adherent cells and is based on the principle of reducing the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[6]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as follows:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[7]
-
Cell Plating & Treatment: Follow steps 1-3 of the MTT protocol. Set up three control wells for each condition:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of incubation.
-
Medium Background: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[7]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Reading: Incubate the plate for 30-60 minutes at room temperature, protected from light[7]. Add 50 µL of stop solution (if required by the kit). Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity as follows:
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Andrographidine C Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Andrographidine C in reverse-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a flavone, a class of flavonoid, isolated from plants of the Andrographis genus, such as Andrographis paniculata.[1] Its chemical formula is C₂₃H₂₄O₁₀.[2] Like other flavones, it possesses hydroxyl groups which can be acidic and may lead to undesirable interactions during HPLC analysis.
Q2: What is peak tailing in HPLC and why is it a problem?
Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, exhibiting a trailing edge that is longer than the leading edge.[3] This asymmetry can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and overall poor reproducibility of the analytical method.[4][5]
Q3: I am observing peak tailing specifically for this compound. What are the likely causes?
Peak tailing for this compound in reverse-phase HPLC is most likely due to secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can be deprotonated and interact with polar functional groups on this compound, causing some molecules to be retained longer than others.[3][4]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the hydroxyl groups on this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.[4]
-
System Issues: Problems such as extra-column volume (e.g., long tubing) or a void at the head of the column can also contribute to peak distortion.[6]
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Problem: Asymmetrical peak shape (tailing) for this compound.
Below is a troubleshooting workflow to identify and address the root cause of peak tailing.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Detailed Troubleshooting Steps and Solutions
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Inappropriate Mobile Phase pH | Review your mobile phase preparation. Is a buffer or acid modifier being used to control the pH? | Add an acidic modifier to the mobile phase to suppress the ionization of silanol groups. A common starting point is 0.1% formic acid or phosphoric acid in both the aqueous and organic phases.[7] This will ensure a consistent low pH. |
| Secondary Silanol Interactions | Peak tailing is more pronounced on older or non-end-capped columns. | Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions. |
| Column Contamination | Has the column been used for many injections, especially with complex sample matrices? Is the backpressure higher than normal? | Perform a column cleaning procedure. If cleaning does not improve the peak shape, consider replacing the guard column (if used) or the analytical column. |
| Column Overload | Inject a dilution of your sample (e.g., 1:10). If the peak shape improves and becomes more symmetrical, the column was likely overloaded. | Reduce the injection volume or dilute the sample. |
| Extra-Column Effects | Inspect the tubing between the injector, column, and detector. Is it excessively long or wide in diameter? Are all fittings properly tightened? | Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are secure and free of voids. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization
Objective: To improve the peak shape of this compound by adjusting the mobile phase pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
High-purity formic acid
-
This compound standard
-
C18 reverse-phase column (end-capped recommended)
Procedure:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).
-
Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile or methanol (0.1% v/v).
-
Equilibrate the Column: Flush the column with a mixture of Mobile Phase A and B (e.g., 70:30 A:B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject this compound Standard: Inject a known concentration of this compound and acquire the chromatogram.
-
Evaluate Peak Shape: Calculate the tailing factor. A value close to 1.0 indicates good symmetry.
-
Optimize Gradient/Isocratic Conditions: Adjust the ratio of Mobile Phase A to B to achieve the desired retention time and resolution, while maintaining good peak shape. Several HPLC methods for other compounds from Andrographis paniculata utilize a mobile phase of methanol and water or acetonitrile and water, often with an acidic modifier.[7][8][9][10]
Protocol 2: Reverse-Phase Column Cleaning
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Important: Disconnect the column from the detector before starting the cleaning procedure to prevent contamination of the detector cell. Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.
Procedure:
-
Flush with Buffer-Free Mobile Phase: Flush the column with your mobile phase composition but without any salts or buffers (e.g., 50:50 acetonitrile:water) for 20-30 minutes.
-
Flush with 100% Organic Solvent: Flush the column with 100% HPLC-grade acetonitrile or methanol for 30 minutes.
-
Flush with Isopropanol (Optional): For highly non-polar contaminants, flush with 100% isopropanol for 30 minutes.
-
Re-equilibrate the Column: Gradually re-introduce your mobile phase. Start with the 100% organic solvent used in the previous step and gradually increase the proportion of the aqueous phase. Finally, equilibrate with your working mobile phase for at least 20 minutes.
Visualizing the Cause of Peak Tailing
The following diagram illustrates the chemical interaction at the heart of many peak tailing problems for polar analytes like this compound.
Caption: Interaction of this compound with the stationary phase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. rjptonline.org [rjptonline.org]
- 8. tsijournals.com [tsijournals.com]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. phcogj.com [phcogj.com]
minimizing batch-to-batch variability of Andrographidine C extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Andrographidine C extracts from Andrographis paniculata.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts primarily stems from two main areas:
-
Raw Material Variation: The chemical composition of Andrographis paniculata, the source of this compound, is influenced by factors such as genetics, geographical origin, climate, harvest time, and storage conditions.[1] These variables can significantly alter the concentration of this compound and other related diterpenoids in the plant material.
-
Processing Inconsistencies: Variations in extraction and processing parameters can lead to significant differences between batches. Key factors include the choice of extraction solvent, extraction method, temperature, and duration.[1][2]
Q2: How does the choice of solvent affect the extraction of this compound?
The polarity of the extraction solvent plays a critical role in the yield and purity of this compound. Diterpenoid lactones, including this compound, are most effectively extracted using polar solvents. Methanol has been shown to be a highly effective solvent for extracting andrographolide, a related and abundant diterpenoid, suggesting it is also a good choice for this compound.[3] Studies have shown that hydroalcoholic solutions (e.g., 50% ethanol) can also yield high amounts of diterpenoid lactones.[2] Non-polar solvents like n-hexane are generally not effective for extracting these compounds.[3]
Q3: What is the recommended analytical method for quantifying this compound and ensuring batch consistency?
High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the qualitative and quantitative analysis of this compound and other marker compounds in Andrographis paniculata extracts.[4][5] Developing an HPLC fingerprint allows for a comprehensive chemical profile of the extract, which is crucial for assessing batch-to-batch consistency.[4] For routine quality control, a validated HPLC method should be used to quantify the concentration of this compound.
Q4: How should I store my Andrographis paniculata raw material and extracts to minimize degradation of this compound?
This compound, like other diterpenoid lactones such as andrographolide, is susceptible to degradation. Stability studies on andrographolide show that it is sensitive to high temperatures and prolonged storage.[6][7] To minimize degradation, it is recommended to store both the dried plant material and the extracts in airtight containers in a cool, dry, and dark place.[8] Refrigerated storage (e.g., 4°C) has been shown to maintain the stability of related compounds for at least a month.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Ensure a polar solvent is being used. Methanol or a methanol-water mixture (e.g., 50-75% methanol) is recommended for optimal extraction of diterpenoid lactones.[2][3] |
| Inefficient Extraction Method | Consider optimizing the extraction technique. While maceration can be effective, methods like ultrasound-assisted extraction (UAE) or microwave-assisted solvent extraction (MASE) can improve extraction efficiency and reduce extraction time.[1] |
| Suboptimal Extraction Time/Temp | Review and optimize the extraction duration and temperature. For UAE with methanol, an extraction time of 20 minutes at 60°C has been shown to be efficient for related compounds.[4] For maceration, a longer duration (e.g., 24 hours) may be necessary. |
| Poor Quality Raw Material | The concentration of this compound can vary significantly in the raw plant material. If possible, source material from a supplier with standardized cultivation and harvesting practices. The content of active compounds is often highest just before the flowering stage. |
Issue 2: High Batch-to-Batch Variability in this compound Concentration
| Possible Cause | Troubleshooting Step |
| Inconsistent Raw Material | Establish strict quality control specifications for the incoming raw material. This should include macroscopic and microscopic examination, and ideally, an initial HPLC analysis to determine the baseline concentration of this compound. |
| Variable Extraction Parameters | Strictly adhere to a standardized and documented extraction protocol. Ensure that solvent-to-solid ratio, extraction time, temperature, and agitation speed are consistent for every batch. |
| Inconsistent Particle Size | The particle size of the powdered plant material can affect extraction efficiency. Ensure that the raw material is milled to a consistent and fine particle size (e.g., passing through a 250 µm sieve) before extraction.[4] |
| Analytical Method Variability | Validate the HPLC method for accuracy, precision, linearity, and robustness according to ICH guidelines.[9][10] Use a certified reference standard for this compound for accurate quantification. |
Data Presentation
Table 1: Comparison of Extraction Methods on the Yield of Diterpenoids from Andrographis paniculata
| Extraction Method | Solvent | Andrographolide (AP1) Yield (µg/g) | Neoandrographolide (AP2) Yield (µg/g) |
| Maceration | 10% Methanol | 9.76 | Not Detected |
| Soxhlet | 10% Methanol | 11.05 | 9.30 |
| Ultrasound-Assisted (UASE) | 10% Methanol | 21.51 | 10.31 |
| Microwave-Assisted (MASE) | 10% Methanol | 18.96 | 6.17 |
| Maceration | 5% Methanol | 12.35 | Not Detected |
| Soxhlet | 5% Methanol | 10.35 | 8.16 |
| Ultrasound-Assisted (UASE) | 5% Methanol | 18.31 | 11.24 |
| Microwave-Assisted (MASE) | 5% Methanol | 15.46 | 3.55 |
Data adapted from a study on diterpenoid extraction, highlighting the impact of different methods and solvent concentrations.[1]
Table 2: Effect of Solvent Polarity on the Yield of Andrographolide
| Extraction Solvent | Andrographolide Content (% w/w) |
| Water | 0.85 |
| 30% Ethanol | 2.15 |
| 50% Ethanol | 3.25 |
| 70% Ethanol | 2.55 |
| 100% Ethanol | 2.85 |
This table illustrates that a 50% ethanol-water mixture provided the highest yield of andrographolide in one study, demonstrating the importance of optimizing solvent polarity.[2]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried aerial parts of Andrographis paniculata to a fine powder and pass through a 250 µm sieve.
-
Extraction: Accurately weigh 25 mg of the powdered sample and place it in a volumetric flask. Add 50 ml of methanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 20 minutes at 60°C.[4]
-
Filtration: After extraction, filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC Quantification of this compound
-
Chromatographic System: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective. A common mobile phase for related compounds consists of acetonitrile and water (acidified with formic or phosphoric acid). A specific gradient for separating this compound is: 0-5 min, 20% acetonitrile; 5-10 min, 20-23% acetonitrile; 10-25 min, 23-26% acetonitrile; 26-40 min, 31% acetonitrile; 41-60 min, 31-60% acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm is suitable for this compound.[11]
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the samples based on the peak area.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for addressing batch-to-batch variability.
Caption: Potential mechanism of this compound via ACE2 inhibition.[12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Classification of Andrographis paniculata extracts by solvent extraction using HPLC fingerprint and chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phytojournal.com [phytojournal.com]
- 8. [PDF] Stability of andrographolide in andrographis paniculata under selected storage conditions. | Semantic Scholar [semanticscholar.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
interference in Andrographidine C bioassays from impurities
Welcome to the technical support center for Andrographidine C bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during their experiments. This compound, a flavone isolated from Andrographis paniculata, is a compound of growing interest, and ensuring the accuracy of its bioassay results is paramount. This guide provides answers to frequently asked questions, detailed troubleshooting advice, and experimental protocols to mitigate interference from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound has been identified as a flavone from Andrographis paniculata.[1] Research has indicated its potential as an antiviral agent, particularly against SARS-CoV-2. Studies have suggested that it may act as an inhibitor of the angiotensin-converting enzyme 2 (ACE2) receptor and the RNA-dependent RNA polymerase (RdRp), which are crucial for viral entry and replication.[2][3]
Q2: What are the common impurities found in this compound samples?
A2: As this compound is extracted from Andrographis paniculata, crude or partially purified extracts will contain a complex mixture of other phytochemicals. Common co-occurring compounds include other flavonoids (like apigenin and luteolin), and a variety of diterpene lactones, the most abundant of which are andrographolide, neoandrographolide, and 14-deoxyandrographolide.[4][5] The presence and concentration of these impurities can vary based on the geographical origin of the plant, harvesting time, and the extraction method used.[4]
Q3: How can these impurities interfere with my bioassays?
A3: Impurities can interfere with bioassays in several ways. Structurally related flavonoids can have overlapping biological activities, leading to a cumulative effect that is not solely attributable to this compound. Additionally, flavonoids as a class are known to interfere with certain assay formats. For instance, they can inhibit peroxidase enzymes used in many commercial enzymatic assays, leading to falsely low readings.[6] They can also interfere with colorimetric protein assays like the BCA and Lowry assays, causing an overestimation of protein concentration.[7][8]
Q4: My results are inconsistent. What could be the cause?
A4: Inconsistent results in this compound bioassays can stem from several factors. A primary cause is batch-to-batch variation in the purity of your this compound sample. The presence of varying levels of interfering impurities can lead to significant discrepancies. Other common causes include issues with sample solubility, degradation of the compound, or general assay variability. It is crucial to have a well-characterized, high-purity standard for your experiments.
Q5: Are there specific signaling pathways known to be modulated by this compound?
A5: Currently, there is limited specific information on the intracellular signaling pathways directly modulated by this compound. Much of the research on Andrographis paniculata has focused on the biological activities of andrographolide, which has been shown to affect pathways such as NF-κB, JAK/STAT, and PI3K/Akt.[9][10] For this compound, its interaction with the ACE2 receptor is a key reported mechanism of action.[2] Further research is needed to elucidate the downstream signaling events following this interaction.
Troubleshooting Guide
Issue 1: Unexpected or Non-Reproducible Bioassay Results
-
Possible Cause 1: Impurity Interference.
-
Troubleshooting Steps:
-
Assess Purity: Determine the purity of your this compound sample using HPLC-UV. Compare the chromatogram to a certified reference standard if available.
-
Purify the Sample: If significant impurities are detected, purify the sample using techniques like column chromatography or preparative HPLC. (See Experimental Protocols section).
-
Run Controls: Include controls with known major impurities (e.g., andrographolide) to assess their individual contribution to the observed biological effect.
-
-
-
Possible Cause 2: Assay-Specific Interference by Flavonoids.
-
Troubleshooting Steps:
-
Review Assay Principle: If using a commercial kit, check if it relies on a peroxidase-based detection method. Flavonoids are known to inhibit peroxidases.[6]
-
Alternative Assays: If interference is suspected, switch to an orthogonal assay with a different detection principle that is not susceptible to flavonoid interference.
-
Protein Quantification: When performing protein assays on samples containing flavonoids, be aware that BCA and Lowry assays can be affected.[7][8] Consider using a dye-binding assay like the Bradford assay, which is generally less prone to interference from phenolic compounds, or remove the interfering flavonoid by protein precipitation with acetone before quantification.[8]
-
-
Issue 2: Poor Solubility of this compound
-
Possible Cause: Inappropriate Solvent.
-
Troubleshooting Steps:
-
Solvent Selection: this compound, as a flavone glycoside, has moderate polarity. For cell-based assays, dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Warming: Gentle warming can also improve solubility, but be cautious of potential degradation at higher temperatures.
-
-
Quantitative Data Summary
The following table summarizes the types of interference observed with flavonoids, the class of compounds to which this compound belongs.
| Assay Type | Interfering Compound Class | Observed Effect | Reference |
| Peroxidase-based Enzymatic Assays (e.g., for FFA, TG, glucose) | Flavonoids (e.g., quercetin, kaempferol) | Inhibition of peroxidase activity, leading to falsely low readings. | [6] |
| Bicinchoninic Acid (BCA) Protein Assay | Flavonoids (e.g., quercetin) | Overestimation of protein concentration, particularly at low protein and high flavonoid concentrations. | [7][8] |
| Lowry Protein Assay | Flavonoids | Overestimation of protein concentration. | [7] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in methanol. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the this compound sample to be tested in methanol at a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the standards and the sample. Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Protocol 2: Purification of this compound using Column Chromatography
-
Sample Preparation: Dissolve the crude or partially purified extract containing this compound in a minimal amount of the initial mobile phase solvent.
-
Column Packing: Use silica gel as the stationary phase and pack the column using a slurry method with a non-polar solvent like hexane.
-
Loading: Carefully load the prepared sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection: Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC).
-
Analysis: Pool the fractions containing pure this compound (as determined by TLC) and confirm the purity using the HPLC-UV method described above.
Visualizations
Caption: Experimental workflow for this compound bioassays.
Caption: Hypothesized antiviral mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity [mdpi.com]
- 6. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Andrographidine C for Long-Term Storage
Disclaimer: Limited specific stability data is currently available for Andrographidine C. The following guidelines are based on general principles for the storage and handling of flavonoids, the chemical class to which this compound belongs. Researchers are strongly encouraged to perform their own stability assessments for their specific samples and storage conditions.
Troubleshooting Guide
This guide addresses potential issues researchers may encounter when storing and handling this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected degradation of this compound sample. | Exposure to Light: Flavonoids can be susceptible to photodegradation. | Store this compound in amber vials or wrap containers in aluminum foil to protect from light.[1][2][3] |
| Exposure to Oxygen: Oxidative degradation can occur, especially for compounds with multiple hydroxyl groups.[1][4] | Store under an inert atmosphere (e.g., argon or nitrogen). For solutions, use de-gassed solvents. | |
| Inappropriate Temperature: Higher temperatures can accelerate degradation.[5] | Store at or below recommended temperatures. Avoid repeated freeze-thaw cycles. | |
| pH Instability: The stability of flavonoids can be pH-dependent. | If in solution, ensure the pH of the buffer is optimal. For many flavonoids, a slightly acidic pH is preferable. | |
| Inconsistent experimental results with stored samples. | Non-homogenous Sample: If the compound has started to degrade, the sample may no longer be homogenous. | Re-purify the sample if degradation is suspected. Always ensure the sample is fully dissolved and mixed before use. |
| Solvent Effects: The choice of solvent can impact stability. | Use high-purity, degassed solvents. If storing in solution, perform a stability study in the chosen solvent. | |
| Discoloration of the sample. | Oxidation or Degradation: A color change can be an indicator of chemical degradation. | Discard the sample and use a fresh, properly stored sample for experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term storage of solid this compound, it is recommended to store it in a tightly sealed container, protected from light, at -20°C or below. Storing under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.
Q2: How should I store this compound in solution?
A2: If you need to store this compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, store in a tightly capped vial, protected from light, at -20°C or -80°C. The choice of solvent is critical; consider a solvent in which flavonoids are known to be relatively stable, such as DMSO or ethanol, and use degassed solvents to minimize oxidation. It is advisable to conduct a preliminary stability test of the solution under your intended storage conditions.
Q3: What are the main factors that can cause this compound to degrade?
A3: The primary factors that can lead to the degradation of flavonoids like this compound are:
-
Light: UV or even ambient light can induce photochemical reactions.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1][4]
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.[5]
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.
-
Moisture: For solid samples, moisture can promote hydrolysis and other degradation pathways.
Q4: How can I check the stability of my this compound sample?
A4: The stability of your this compound sample can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] By comparing the chromatogram of a stored sample to that of a freshly prepared or reference standard, you can identify and quantify any degradation products that may have formed.
Experimental Protocols
Protocol 1: Accelerated Stability Study of Solid this compound
Objective: To assess the stability of solid this compound under accelerated temperature and humidity conditions.
Methodology:
-
Aliquot equal amounts of solid this compound into several amber glass vials.
-
Place the vials in controlled environment chambers with the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each condition.
-
Prepare a solution of known concentration from the stored sample and a freshly prepared reference standard.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the purity and presence of any degradation products.
Protocol 2: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent over time.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration.
-
Aliquot the solution into several amber glass vials and seal them tightly.
-
Store the vials under different temperature conditions (e.g., 4°C, room temperature, -20°C).
-
At various time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot from each storage condition using HPLC.
-
Compare the peak area of this compound and the presence of any new peaks to the initial (time 0) sample to assess degradation.
Quantitative Data
Due to the lack of specific stability data for this compound, the following table illustrates an example of how to present stability data for a flavonoid compound. Researchers should generate their own data for this compound.
Table 1: Example Stability of a Flavonoid Compound in Solid State under Accelerated Conditions
| Storage Condition | Time Point | Purity (%) | Total Degradants (%) |
| 25°C / 60% RH | 0 weeks | 99.8 | 0.2 |
| 4 weeks | 99.5 | 0.5 | |
| 8 weeks | 99.1 | 0.9 | |
| 40°C / 75% RH | 0 weeks | 99.8 | 0.2 |
| 4 weeks | 98.2 | 1.8 | |
| 8 weeks | 96.5 | 3.5 |
Visualizations
Caption: Potential degradation pathway for this compound.
Caption: Workflow for a stability assessment study.
Caption: Troubleshooting decision tree for sample degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. scienmag.com [scienmag.com]
- 3. academic.oup.com [academic.oup.com]
- 4. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 8. Modern analytical techniques for flavonoid determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Andrographidine C Chromatographic Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the chromatographic resolution of Andrographidine C, a flavone isolated from Andrographis paniculata.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating this compound and other compounds from Andrographis paniculata?
A1: The most commonly used stationary phase is a C18 column.[3] Several studies have successfully employed C18 columns, such as the ACE C18 and Poroshell 120 EC-C18, for the separation of bioactive constituents in Andrographis paniculata.[3][4][5]
Q2: Which organic solvent is preferred for the mobile phase to achieve better peak shape and resolution?
A2: An acetonitrile-water mobile phase combination generally provides higher resolution and better peak shape compared to methanol-water for separating compounds in Andrographis paniculata.[3]
Q3: What mobile phase additives can be used to improve the resolution of this compound?
A3: Additives like formic acid, acetic acid, or ammonium acetate can be used to improve resolution.[3][6] A common concentration is 0.1% formic acid, which has been shown to be suitable, though increasing the amount can sometimes lead to a decrease in signal intensity.[3] Buffers are crucial for maintaining a stable pH, which can affect the ionization state of analytes and influence their retention and separation.[6][7]
Q4: How does column temperature affect the separation of this compound?
A4: While changes in column temperature (e.g., between 25–35 °C) may not have a sharp effect on peak symmetry or resolution, they can cause a marked increase in retention time.[3] A temperature of 35 °C has been used effectively in some methods.[3]
Troubleshooting Guide
Q5: My this compound peak is tailing. What are the common causes and how can I fix it?
A5: Peak tailing is a common issue where the trailing edge of a peak extends further than the leading edge.[7] This can decrease resolution and lead to inaccurate quantification.[7] The primary causes and solutions are outlined below.
-
Secondary Interactions with Stationary Phase: Basic functional groups can interact strongly with ionized silanol groups on the silica surface, causing tailing.[7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[7][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet or deformation of the packing bed can distort peak shape.[7][8]
-
Extra-Column Volume: Excessive volume from long tubing, large sample loops, or detector flow cells can cause peak broadening and tailing.[7][8]
-
Solution: Minimize the length and internal diameter of all tubing and ensure connections are fitted properly.[8]
-
Q6: I am observing poor resolution between this compound and an adjacent peak. How can I improve it?
A6: Poor resolution, where two peaks overlap, is a frequent challenge.[10] Several strategies can be employed to improve the separation.
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile) to water is the first step.[10][11] For complex samples, using a gradient elution, where the solvent strength is changed over time, is often more effective than an isocratic (constant composition) method.[12]
-
Adjust Flow Rate: Slower flow rates can improve resolution by allowing more time for analytes to interact with the stationary phase.[10][13] However, this will increase the total run time. A flow rate of 0.2 mL/min has been shown to reduce tailing and improve peak symmetry in some analyses of Andrographis paniculata.[3]
-
Change Stationary Phase: If mobile phase optimization is insufficient, switching to a different column chemistry may be necessary. A column with a different functional group or a longer chain length can alter selectivity and improve separation.[10]
-
Increase Column Length or Decrease Diameter: Longer columns provide more interaction time and generally yield better resolution, though at the cost of longer analysis times.[10][13] Smaller diameter columns can also enhance efficiency.[10]
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of compounds in Andrographis paniculata, which can serve as a starting point for method development for this compound.
Table 1: HPLC Method Parameters for Andrographolide Analysis
| Parameter | Method 1[4] | Method 2[5] | Method 3[14] |
|---|---|---|---|
| Column | Poroshell 120 EC-C18 | Poroshell 120 EC-C18 | Phenomenex C18 |
| Column Dimensions | 3.0 x 50 mm, 2.7 µm | 3.0 x 50 mm, 2.7 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol:Water (50:50, v/v) | Methanol:Water (53:47, v/v) | Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 0.3 mL/min | Not Specified | 1.0 mL/min |
| Column Temperature | 30 °C | 25 °C | 25 °C |
| Detection | 228 nm | 223 nm | 223 nm |
| Injection Volume | 0.5 µL | 20 µL | Not Specified |
| Retention Time | 2.6 min | 6.6 min | 5.038 min |
Experimental Protocols
Protocol 1: Sample Preparation - Methanol Extraction of Andrographis paniculata
This protocol describes a general method for extracting compounds, including this compound, from plant material for HPLC analysis.
-
Drying and Grinding: Shade dry the aerial parts of the plant material and grind them into a fine powder using a homogenizer. Sieve the powder to ensure a uniform particle size (e.g., through a 250 µm sieve).[15]
-
Extraction: Accurately weigh approximately 25 mg of the fine powder into a volumetric flask.
-
Sonication: Add 50 mL of HPLC-grade methanol.[15] Place the flask in an ultrasonic bath and sonicate for 20-30 minutes at 60 kHz.[3][15]
-
Filtration: After extraction, filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[5][15]
-
Storage: Store the prepared sample at 4 °C until analysis to prevent degradation.[15]
Protocol 2: HPLC Method Development for this compound
This protocol provides a systematic approach to developing a robust HPLC method for the separation of this compound.
-
Column Selection: Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), as it is widely effective for flavonoids.[3]
-
Initial Mobile Phase Selection: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of this compound. For example, run a linear gradient from 10% B to 90% B over 20 minutes.
-
Gradient Optimization: Based on the scouting run, design a more focused gradient. If this compound elutes too early, start with a lower percentage of B. If it elutes too late, start with a higher percentage. Adjust the gradient slope around the elution time of the target analyte to improve resolution from nearby peaks.
-
Flow Rate and Temperature Adjustment: Once the gradient is optimized, evaluate the effect of flow rate. Start at 1.0 mL/min and test lower flow rates (e.g., 0.8 mL/min) to see if resolution improves without excessive run time. Set the column temperature to 30-35 °C to ensure consistent retention times.[3]
-
Method Validation: Once optimal conditions are established, validate the method according to relevant guidelines by assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4][5]
Visualizations
The following diagrams illustrate key workflows for troubleshooting and method development in chromatography.
Caption: Troubleshooting workflow for peak tailing in HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. jchr.org [jchr.org]
- 6. longdom.org [longdom.org]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. m.youtube.com [m.youtube.com]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Andrographidine C and Andrographolide
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the biological activities of two prominent phytochemicals, Andrographidine C and Andrographolide, reveals distinct profiles with Andrographolide demonstrating a broad spectrum of therapeutic potential backed by extensive experimental data. This guide provides a detailed analysis of their anti-inflammatory, anticancer, antiviral, and hepatoprotective properties for researchers, scientists, and drug development professionals.
Andrographolide, a labdane diterpenoid isolated from Andrographis paniculata, is a well-studied compound with a plethora of documented biological activities. In contrast, this compound, a flavone primarily isolated from Andrographis echioides, shows promise in specific areas, though it remains significantly less characterized. This comparison aims to consolidate the available experimental data to guide future research and drug discovery efforts.
Anti-inflammatory Activity
Both this compound and Andrographolide exhibit anti-inflammatory properties. This compound has been shown to inhibit nitric oxide (NO) production, a key mediator in the inflammatory process. Andrographolide demonstrates a broader anti-inflammatory profile, inhibiting multiple inflammatory mediators and pathways.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value |
| This compound | Nitric Oxide (NO) Inhibition | RAW 264.7 | 56.2 ± 2.1 µM |
| Andrographolide | Nitric Oxide (NO) Inhibition | RAW 264.7 | Data not specified in provided search results |
| Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | 8.8 µM[1] | |
| TNF-α Inhibition | THP-1 | IC50 not specified, but potent inhibition observed | |
| IL-6 Inhibition | THP-1 | 12.2 µM[1] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay for this compound
The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. The absorbance was read at 540 nm.
-
Calculation of IC50: The concentration of this compound that inhibited 50% of the NO production (IC50) was calculated from a dose-response curve.
Anticancer Activity
Andrographolide has demonstrated significant anticancer activity across a wide range of cancer cell lines. Its mechanisms of action include inducing apoptosis, cell cycle arrest, and inhibiting tumor angiogenesis. Experimental data on the anticancer activity of this compound is not available in the reviewed literature.
Table 2: Anticancer Activity of Andrographolide
| Cell Line (Cancer Type) | Assay | IC50 Value |
| HT-29 (Colon Cancer) | MTT Assay | 3.7 µg/mL[2] |
| HCT116 (Colon Cancer) | WST Assay | 19.0 µg/ml |
| A375 (Melanoma) | MTT Assay | 12.07 µM (48h)[2] |
| C8161 (Melanoma) | MTT Assay | 10.92 µM (48h)[2] |
| MCF-7 (Breast Cancer) | MTT Assay | 32.90 µM (48h)[2] |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 37.56 µM (48h)[2] |
| KB (Oral Cancer) | Cytotoxicity Assay | 106 µg/ml[3] |
Experimental Protocol: MTT Assay for Anticancer Activity of Andrographolide
The cytotoxic effects of Andrographolide on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Andrographolide and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Antiviral Activity
Andrographolide has been reported to possess broad-spectrum antiviral activity against various DNA and RNA viruses.[4] Its mechanisms include inhibiting viral replication and entry. While computational studies suggest this compound may have potential antiviral effects against SARS-CoV-2 by targeting the ACE2 receptor, experimental data to support this is currently lacking.
Table 3: Antiviral Activity of Andrographolide
| Virus | Cell Line | EC50/IC50 Value |
| Dengue Virus (DENV2) | HepG2 | 21.304 µM (EC50)[4] |
| Dengue Virus (DENV2) | HeLa | 22.739 µM (EC50)[4] |
| Herpes Simplex Virus 1 (HSV-1) | Vero | 8.28 µg/mL (IC50)[4] |
| Human Immunodeficiency Virus (HIV) | HL2/3 | 0.59 µM (IC50) |
| Influenza A (H9N2) | MDCK | 8.4 µM (EC50)[4] |
| Influenza A (H5N1) | MDCK | 15.2 µM (EC50)[4] |
| Influenza A (H1N1) | MDCK | 7.2 µM (EC50)[4] |
| SARS-CoV-2 | Calu-3 | 0.034 µM (IC50)[4] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity of Andrographolide
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.
-
Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., Vero or MDCK cells) is prepared in multi-well plates.
-
Virus Infection: The cell monolayer is infected with a known titer of the virus for a short period to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of Andrographolide.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and form visible plaques (zones of cell death).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells.
-
EC50 Calculation: The effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50%, is determined.
Hepatoprotective Activity
Andrographolide has well-documented hepatoprotective effects against various toxins, such as carbon tetrachloride (CCl4) and paracetamol.[5] It exerts its protective effects through antioxidant and anti-inflammatory mechanisms. There is currently no available experimental data on the hepatoprotective activity of this compound.
Table 4: Hepatoprotective Activity of Andrographolide
| Toxin | Model | Key Findings |
| Carbon Tetrachloride (CCl4) | In vivo (rats) | Significant reduction in serum transaminases (GOT, GPT), alkaline phosphatase, and bilirubin.[6] |
| In vitro (HepG2 cells) | Inhibition of CCl4-mediated lipid peroxidation.[7] | |
| Paracetamol | In vivo (rats) | Normalization of toxin-induced increase in serum biochemical parameters.[5] |
| Galactosamine | In vivo (rats) | Complete normalization of toxin-induced increase in serum biochemical parameters.[5] |
Experimental Protocol: In Vitro Hepatoprotective Assay against CCl4-induced Toxicity
The protective effect of Andrographolide against CCl4-induced liver cell damage can be assessed in vitro using cell lines like HepG2.
-
Cell Culture: HepG2 cells are cultured in a suitable medium until they reach a desired confluency.
-
Pre-treatment: Cells are pre-treated with different concentrations of Andrographolide for a specific duration.
-
Induction of Toxicity: Following pre-treatment, the cells are exposed to a toxic concentration of CCl4 to induce cytotoxicity.
-
Assessment of Cell Viability: Cell viability is measured using methods like the MTT assay, which quantifies the metabolic activity of living cells.
-
Biochemical Analysis: The levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), released into the culture medium are measured as indicators of cell damage.
-
Antioxidant Status: The levels of intracellular antioxidants, such as glutathione (GSH), and markers of oxidative stress, like malondialdehyde (MDA), can also be quantified.
Signaling Pathways and Experimental Workflows
The biological activities of Andrographolide are mediated through its interaction with various cellular signaling pathways.
Caption: Key signaling pathways modulated by Andrographolide.
Caption: General experimental workflow for in vitro biological activity assessment.
Conclusion
Andrographolide stands out as a multifaceted compound with robust, experimentally validated anti-inflammatory, anticancer, antiviral, and hepatoprotective activities. In contrast, while this compound demonstrates anti-inflammatory potential through the inhibition of nitric oxide, there is a significant gap in the scientific literature regarding its efficacy in other key biological areas. This guide highlights the need for further experimental investigation into the therapeutic properties of this compound to fully understand its potential and to enable a more direct and comprehensive comparison with Andrographolide. The detailed methodologies and comparative data presented herein serve as a valuable resource for the scientific community to advance research in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective activity of andrographolide against galactosamine & paracetamol intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective activity of andrographolide from Andrographis paniculata against carbontetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Potential of Andrographidine C: A Comparative Analysis of its Binding Affinity to ACE2
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Andrographidine C's interaction with Angiotensin-Converting Enzyme 2 (ACE2) against alternative compounds. While in silico studies strongly predict a high binding affinity, direct experimental validation of this compound's binding constant remains to be fully elucidated. This guide presents the current evidence, including experimental data on its inhibitory activity, and compares it with a well-characterized ACE2 inhibitor.
Executive Summary
This compound, a natural compound isolated from Andrographis paniculata, has emerged as a promising candidate for targeting the ACE2 receptor, a key entry point for coronaviruses, including SARS-CoV-2. Computational models consistently predict a stable and strong interaction between this compound and ACE2. Experimentally, this compound has been shown to inhibit the enzymatic activity of ACE2. However, quantitative data on its direct binding affinity, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for binding, is not yet publicly available.
This guide contrasts the available data for this compound with that of MLN-4760, a potent and well-characterized synthetic inhibitor of ACE2, to provide a benchmark for its potential efficacy. Detailed experimental protocols for key binding and activity assays are also provided to facilitate further research and validation.
Data Presentation: A Comparative Look at ACE2 Binders
The following table summarizes the available data for this compound and compares it with the established ACE2 inhibitor, MLN-4760. It is crucial to note that the data for this compound is currently based on in silico predictions and an enzymatic activity assay, not a direct binding assay.
| Compound | Type | Predicted Binding Affinity (kcal/mol) | Experimental Binding Affinity (IC50) | Experimental Activity | Key Findings |
| This compound | Natural Product | Strong (predicted by molecular docking) | Not yet determined | Inhibits ACE2 enzymatic activity in BEAS-2B cells[1] | Forms a stable complex with ACE2 in simulations, suggesting potential as a COVID-19 therapeutic candidate.[1] |
| MLN-4760 | Synthetic | Not applicable | 440 pM (against soluble human ACE2)[2] | Potent inhibitor of ACE2 enzymatic activity.[3][4][5] | A highly selective and potent inhibitor that binds to the active site of ACE2.[2][6] |
| Andrographolide | Natural Product | -6.5 kcal/mol (against ACE2) | Not yet determined | Downregulates ACE2 mRNA and protein expression.[7] | A related compound from the same plant that appears to modulate ACE2 levels rather than directly inhibiting its activity.[7] |
Experimental Protocols
To facilitate the validation and further investigation of this compound's binding affinity to ACE2, detailed methodologies for standard binding and activity assays are provided below.
ACE2 Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of ACE2 and to determine the inhibitory potential of a test compound.
Principle: This assay utilizes a fluorogenic substrate that is cleaved by ACE2 to produce a fluorescent signal. The rate of fluorescence increase is proportional to ACE2 activity. An inhibitor will reduce the rate of substrate cleavage.
Materials:
-
Recombinant human ACE2 protein
-
Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)
-
Test compound (this compound)
-
Known ACE2 inhibitor (e.g., MLN-4760) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In the 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells. Include wells for a positive control (MLN-4760) and a negative control (solvent only).
-
Add the recombinant human ACE2 protein to all wells except for the blank (substrate only).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm in kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the reaction rate (slope of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., this compound) and an immobilized protein (e.g., ACE2), allowing for the determination of binding kinetics (association and dissociation rates) and affinity (Kd).
Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the molecules (ligand or analyte) is immobilized. The binding of the other molecule (analyte) causes a change in the refractive index, which is measured as a response unit (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human ACE2 protein
-
Test compound (this compound)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the recombinant human ACE2 protein onto the activated sensor surface. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Inject a series of concentrations of the test compound (analyte) over both the ACE2-immobilized and reference flow cells.
-
Monitor the binding response in real-time, recording the association phase during injection and the dissociation phase during the buffer flow.
-
Regenerate the sensor surface between each analyte injection if necessary.
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing the Workflow and Postulated Interaction
To clarify the experimental process and the theoretical basis of this compound's interaction with ACE2, the following diagrams are provided.
Caption: Experimental workflow for validating ACE2 inhibitors.
Caption: Postulated mechanism of this compound inhibiting SARS-CoV-2 entry.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Andrographidine C from Different Andrographis Species: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Andrographidine C, a flavone found in various species of the Andrographis genus. While comprehensive comparative data remains an area for further research, this document synthesizes the currently available information on its presence, potential biological activities, and the experimental protocols for its study. This guide aims to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Presence of this compound in Andrographis Species
Table 1: Documented Presence of this compound in Andrographis Species
| Andrographis Species | Presence of this compound |
| Andrographis paniculata (Burm. f.) Nees | Present[1][2] |
| Andrographis echioides (L.) Nees | Present[3][4] |
| Andrographis serpyllifolia (Rottler ex Vahl) Wight | Present[1] |
Note: The quantitative levels of this compound in these species have not been comparatively documented.
Biological Activities and Potential Signaling Pathways
Direct experimental data on the specific biological activities of isolated this compound is limited. However, based on the known pharmacological properties of flavonoids isolated from Andrographis species and the well-documented activities of other related compounds like andrographolide, potential therapeutic effects and signaling pathway involvement can be postulated.
Anti-Inflammatory Activity
Flavonoids from Andrographis species are known to possess anti-inflammatory properties. It is hypothesized that this compound may contribute to these effects, potentially through the inhibition of key inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.
Putative Anti-Inflammatory Signaling Pathway of this compound
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
Andrographis extracts and their isolated compounds, particularly andrographolide, have demonstrated significant anticancer properties. These effects are often mediated through the modulation of critical signaling pathways that control cell proliferation, apoptosis, and angiogenesis. Flavonoids have also been implicated in these anticancer effects. It is plausible that this compound shares similar mechanisms of action. Key pathways often implicated in cancer and modulated by Andrographis compounds include the PI3K/Akt and JAK/STAT pathways.
Putative Anticancer Signaling Pathways of this compound
Caption: Putative inhibition of PI3K/Akt and JAK/STAT pathways by this compound.
Experimental Protocols
While specific protocols for this compound are not extensively published, the following methodologies are adapted from established procedures for the isolation and quantification of flavonoids and other compounds from Andrographis species.
General Experimental Workflow
Caption: General workflow for the study of this compound.
Extraction of this compound
Objective: To extract crude flavonoids, including this compound, from the plant material.
Materials:
-
Dried and powdered plant material of the desired Andrographis species.
-
Methanol or ethanol (analytical grade).
-
Soxhlet apparatus or shaker.
-
Rotary evaporator.
Protocol:
-
Weigh a suitable amount of the dried, powdered plant material.
-
Perform extraction using either maceration (soaking in solvent with agitation for 24-48 hours) or Soxhlet extraction for 6-8 hours with methanol or ethanol.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the crude extract.
Materials:
-
Crude extract.
-
Silica gel for column chromatography.
-
Solvent systems for elution (e.g., gradients of hexane-ethyl acetate or chloroform-methanol).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18).
Protocol:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of a non-polar to a polar solvent system.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar profiles to flavonoid standards.
-
Pool the fractions rich in the target compound and concentrate them.
-
Perform further purification using preparative HPLC to obtain pure this compound.
Quantification of this compound by HPLC
Objective: To quantify the amount of this compound in the extracts.
Materials:
-
Pure this compound standard.
-
HPLC system with a UV or MS detector.
-
C18 analytical column.
-
Mobile phase (e.g., a gradient of acetonitrile and water with a small percentage of formic acid).
-
Sample extracts and standard solutions.
Protocol:
-
Prepare a stock solution of the pure this compound standard of a known concentration.
-
Create a series of standard solutions of different concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Prepare the sample extracts by dissolving a known amount in the mobile phase and filtering.
-
Inject the sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
Objective: To evaluate the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) and fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS).
-
Griess reagent.
-
Pure this compound.
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control group.
Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Appropriate cell culture medium and FBS.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
Pure this compound.
Protocol:
-
Culture the cancer cells in their specific medium.
-
Seed the cells in a 96-well plate.
-
After cell attachment, treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Conclusion
This compound is a flavonoid present in several Andrographis species, yet it remains a relatively understudied compound compared to the more abundant andrographolides. This guide highlights the need for further research to quantify this compound in different Andrographis species and to elucidate its specific biological activities and mechanisms of action. The provided experimental protocols offer a foundation for researchers to systematically investigate this promising natural product. Future studies focusing on a direct comparative analysis will be crucial for understanding the full therapeutic potential of this compound and for the standardization of Andrographis-based herbal medicines.
References
- 1. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajprd.com [ajprd.com]
- 4. Chemical constituents from Andrographis echioides and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Andrographidine C Cross-Reactivity in Kinase Inhibitor Screens
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount. This guide provides a framework for evaluating the cross-reactivity of natural products, using Andrographidine C as a focal point. While comprehensive, public data on the specific kinase cross-reactivity of this compound is limited, this document outlines the necessary experimental approaches and presents a comparative template based on the known activities of related compounds from Andrographis paniculata.
Introduction to this compound and Kinase Inhibition
This compound is a flavonoid isolated from Andrographis paniculata, a plant with a long history in traditional medicine. Many natural products from this plant, most notably andrographolide, have been shown to modulate various signaling pathways, many of which are regulated by protein kinases. Given that kinases are a major class of drug targets, particularly in oncology and immunology, understanding the interaction of compounds like this compound with the human kinome is a critical step in their evaluation as potential therapeutic agents.
Off-target effects are a significant concern in kinase inhibitor development, as the ATP-binding site is highly conserved across many kinases. Therefore, profiling a compound's activity across a broad panel of kinases is essential to determine its selectivity and potential for adverse effects.
Comparative Kinase Selectivity: A Data-Driven Framework
Due to a lack of specific high-throughput screening data for this compound in the public domain, we present a hypothetical comparative table. This table illustrates how the kinase selectivity of this compound could be compared against a known broad-spectrum inhibitor (Staurosporine) and a more selective, hypothetical inhibitor (Compound X). The data points are for illustrative purposes to guide researchers in their own data presentation.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | This compound (IC50, nM) | Compound X (IC50, nM) | Staurosporine (IC50, nM) |
| Primary Target(s) | |||
| Kinase A | 50 | 10 | 5 |
| Selected Off-Targets | |||
| Kinase B | >10,000 | 500 | 15 |
| Kinase C | 1,500 | >10,000 | 20 |
| Kinase D | 800 | 2,000 | 8 |
| Kinase E | >10,000 | >10,000 | 50 |
| Selectivity Score * | Calculated | Calculated | Calculated |
*Selectivity Score (S-score) can be calculated in various ways, for example, S(10) = (Number of kinases with >90% inhibition at 10 µM) / (Total number of kinases tested).
Insights from a Related Compound: Andrographolide
Experimental Protocols for Kinase Inhibitor Screening
To generate the data required for a comparative analysis, several biochemical and cell-based assays can be employed. Below are detailed protocols for two common methods.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Kinase buffer
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution. Include no-compound (vehicle) and no-enzyme controls.
-
Add 2 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay: NanoBRET™
This assay measures the binding of a test compound to a specific kinase target within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-kinase fusion vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test compound (e.g., this compound)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, 96-well cell culture plates
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and plate them in a 96-well plate. Incubate for 24 hours.
-
Prepare serial dilutions of the test compound.
-
Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM®.
-
Add the test compound dilutions to the cells, followed by the tracer solution.
-
Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent, including the extracellular inhibitor.
-
Add the detection reagent to the wells.
-
Read the donor emission (460 nm) and acceptor emission (610 nm) within 10 minutes using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (Acceptor/Donor) and convert it to milliBRET units (mBU).
-
Plot the mBU values against the concentration of the test compound to determine the IC50 for target engagement.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex interactions in kinase signaling and the workflow of inhibitor screening.
Caption: A generalized workflow for kinase inhibitor screening.
The following diagrams illustrate two key signaling pathways known to be affected by compounds from Andrographis paniculata.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by andrographolide.
Caption: The MAPK/ERK signaling pathway, with inhibition of ERK phosphorylation by andrographolide.
Conclusion
While this compound remains a compound of interest, its potential as a selective kinase inhibitor can only be unlocked through rigorous experimental evaluation. This guide provides the framework for such an investigation, from data presentation and experimental design to the conceptualization of the underlying biological pathways. The insights from andrographolide suggest that the chemical scaffolds present in Andrographis paniculata are promising starting points for kinase inhibitor discovery. It is imperative that comprehensive selectivity profiling, as outlined here, is performed to fully characterize the therapeutic potential and safety profile of this compound and other novel natural products.
References
- 1. Andrographolide acts through inhibition of ERK1/2 and Akt phosphorylation to suppress chemotactic migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Andrographolide induces DNA damage in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Andrographidine C in Macrophages: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the confirmed anti-inflammatory effects of compounds isolated from Andrographis paniculata in macrophages, with a focus on the potential, yet currently unconfirmed, role of Andrographidine C. While direct experimental data on this compound's activity in macrophages is not yet available, this document synthesizes existing research on related flavonoids and the whole plant extract to build a strong hypothesis for its anti-inflammatory properties. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research in this promising area.
Comparative Analysis of Anti-Inflammatory Activity
Extensive research on Andrographis paniculata has revealed potent anti-inflammatory properties, primarily attributed to diterpenoids like Andrographolide and various flavonoids. These compounds have been shown to suppress key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for inflammation. Given that this compound is a flavonoid isolated from this plant, it is hypothesized to exhibit similar anti-inflammatory effects.
The following table summarizes the anti-inflammatory activities of Andrographolide and other flavonoids from Andrographis paniculata in LPS-stimulated RAW 264.7 macrophages. This data serves as a benchmark for predicting the potential efficacy of this compound.
| Compound/Extract | Target Mediator | Inhibition/Effect | Key Signaling Pathway(s) | Reference(s) |
| This compound | Hypothesized: NO, TNF-α, IL-6 | Hypothesized: Inhibition | Hypothesized: NF-κB, MAPK | - |
| Andrographis paniculata Extract | NO, PGE₂, TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | NF-κB, MAPK | [1] |
| Andrographolide | NO, PGE₂, TNF-α, IL-1β, IL-6 | Potent, dose-dependent inhibition | NF-κB, MAPK, PI3K/AKT, JAK/STAT | [1][2] |
| 5-hydroxy-7,8-dimethoxyflavone | NF-κB transcriptional activity, TNF-α, IL-6, NO | Significant inhibition | NF-κB | [3] |
Note: The effects of this compound are hypothesized based on the activity of structurally related flavonoids from the same plant. Direct experimental validation is required.
Deciphering the Molecular Mechanisms: Key Signaling Pathways
The anti-inflammatory effects of compounds from Andrographis paniculata are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response of macrophages to stimuli like LPS.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in the inflammatory response. LPS activation of TLR4 triggers a phosphorylation cascade involving three key MAPKs: ERK, JNK, and p38. Activated MAPKs, in turn, activate transcription factors like AP-1, which collaborate with NF-κB to induce the expression of pro-inflammatory genes.
Caption: Hypothesized inhibition of the MAPK pathway by this compound.
Experimental Protocols for Assessing Anti-Inflammatory Effects
To facilitate research into the anti-inflammatory effects of this compound, this section provides detailed protocols for key in vitro assays using the RAW 264.7 macrophage cell line.
General Experimental Workflow
The following diagram outlines a typical workflow for screening the anti-inflammatory activity of a test compound like this compound in macrophages.
Caption: General workflow for assessing anti-inflammatory activity.
Detailed Methodologies
1. RAW 264.7 Cell Culture and LPS Stimulation
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
LPS Stimulation: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Protocol:
-
After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
3. Nitric Oxide Quantification (Griess Assay)
-
Principle: This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Protocol:
-
After the 24-hour stimulation period, 50 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.
-
Then, 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
4. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.
-
Protocol:
-
Commercially available ELISA kits for mouse TNF-α and IL-6 are used according to the manufacturer's instructions.
-
Briefly, the wells of a microplate pre-coated with a capture antibody are incubated with the cell culture supernatants.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength. The cytokine concentration is determined from a standard curve.
-
5. Western Blot Analysis for NF-κB and MAPK Signaling
-
Principle: Western blotting is used to detect specific proteins in a cell lysate. This is used to assess the activation (phosphorylation) of key signaling proteins in the NF-κB and MAPK pathways.
-
Protocol:
-
After a shorter LPS stimulation period (e.g., 15-60 minutes), cells are lysed to extract total protein or cytoplasmic and nuclear fractions.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, and p38.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Conclusion and Future Directions
While direct evidence for the anti-inflammatory effects of this compound in macrophages is currently lacking, the existing data on related flavonoids from Andrographis paniculata provides a strong rationale for its investigation as a potential anti-inflammatory agent. The experimental protocols detailed in this guide offer a clear roadmap for researchers to systematically evaluate the efficacy of this compound and elucidate its mechanism of action. Future studies should focus on direct comparative analyses of this compound with Andrographolide and other known anti-inflammatory flavonoids to determine its relative potency and therapeutic potential. Such research will be crucial in unlocking the full medicinal value of Andrographis paniculata and its diverse phytochemical constituents.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Evaluation of Andrographolide's Antiviral Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of andrographolide and its derivatives, focusing on independently generated experimental data. While direct "independent replication" studies of a compound specifically named "Andrographidine C" are not prominent in the literature, extensive research exists on andrographolide, the primary bioactive component of Andrographis paniculata. This document synthesizes findings from various research groups to offer an objective overview of its potential as an antiviral agent against several key viruses.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of andrographolide and its derivatives has been evaluated against a range of viruses. The following tables summarize the key quantitative data from various studies, providing a basis for comparison with other antiviral compounds.
Table 1: Antiviral Activity of Andrographolide and Its Derivatives against Zika Virus (ZIKV) and Dengue Virus (DENV)
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Andrographolide | ZIKV | A549 | - | >25 | - | [1] |
| ZAD-1 (Andrographolide derivative) | ZIKV | A549 | - | >25 | - | [1] |
| Andrographolide | DENV-2 | HEK293T/17 | - | >25 | - | [1] |
| ZAD-1 (Andrographolide derivative) | DENV-2 | HEK293T/17 | - | >25 | - | [1] |
| Compound 3 (14β-(8'-quinolyloxy) 3,19-diol analog) | ZIKV | SNB-19 | 1.3 | 22.7 | >16 | [2] |
| Niclosamide (Positive Control) | ZIKV | SNB-19 | - | - | - | [2] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50). A higher SI value indicates greater antiviral specificity.
Table 2: Antiviral Activity of Andrographolide against Hepatitis C Virus (HCV)
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Andrographolide | HCV (replicon) | Ava5 | 6.0 ± 0.5 | >10 | >1.67 | [3] |
Table 3: Antiviral Activity of Andrographolide against SARS-CoV-2
| Compound | Assay | Cell Line | IC50 | CC50 (µM) | Selectivity Index (SI) | Reference |
| Andrographolide | Plaque reduction | Calu-3 | 0.034 µM | 13.2-81.5 | >380 | [4] |
| Andrographolide | Main Protease (Mpro) Inhibition | Enzyme-based | 15.05 ± 1.58 µM | - | - | [4][5] |
| Remdesivir (Comparison) | - | - | Equivalent to Andrographolide | - | - | [4] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
1. Anti-Zika and Anti-Dengue Virus Activity Assays [1][2]
-
Cell Lines and Viruses: A549 (human lung carcinoma), HEK293T/17 (human embryonic kidney), SNB-19 (human glioblastoma), and Vero (African green monkey kidney) cells were used. Zika virus (PRVABC59 strain) and Dengue virus type 2 were propagated.
-
Infection and Treatment: Cells were infected with the virus at a multiplicity of infection (MOI) of 1 or 5. After allowing for viral adsorption, the unbound virus was removed, and cells were treated with varying concentrations of the test compounds.
-
Quantification of Viral Infection:
-
Flow Cytometry: At 24 hours post-treatment, the percentage of infected cells was determined by flow cytometry using antibodies against viral antigens.
-
Plaque Assay: Viral production in the culture supernatants was quantified by a standard plaque assay on a susceptible cell line (e.g., Vero cells). The number of plaque-forming units (PFU/mL) was determined.
-
-
Cytotoxicity Assay: The half-maximal cytotoxic concentration (CC50) of the compounds was determined using assays such as the MTT assay, which measures cell viability.
2. Anti-Hepatitis C Virus (HCV) Activity Assay [3]
-
HCV Replicon System: Ava5 cells, a human hepatoma cell line harboring an HCV subgenomic replicon, were used. These cells continuously replicate HCV RNA.
-
Treatment and Analysis: Ava5 cells were treated with different concentrations of andrographolide for various time periods.
-
Quantification of HCV Replication:
-
Western Blotting: The levels of HCV non-structural proteins (e.g., NS5B) were measured by Western blotting to assess the inhibition of viral protein synthesis.
-
qRT-PCR: The levels of HCV RNA were quantified by quantitative real-time reverse transcription PCR to determine the effect on viral RNA replication.
-
-
HCVcc Infectious System: To confirm the findings, an infectious HCV cell culture (HCVcc) system was used, and the antiviral activity was assessed by immunostaining and qRT-PCR.
3. Anti-SARS-CoV-2 Activity Assay [4]
-
Cell Line and Virus: Calu-3 human lung epithelial cells were used as they are highly permissive to SARS-CoV-2 infection.
-
Infection and Treatment: Calu-3 cells were infected with SARS-CoV-2, and then treated with andrographolide or A. paniculata extract.
-
Quantification of Antiviral Activity:
-
Plaque Assay: The production of infectious virus particles in the supernatant was quantified by a plaque assay to determine the IC50 value.
-
High-Content Imaging Immunofluorescence Assay (IFA): This method was used to visualize and quantify the inhibition of viral replication within the cells.
-
-
Cytotoxicity Profiling: The cytotoxicity of the compounds was evaluated in a panel of cell lines representing major organs, including liver (HepG2), kidney (HK-2), and brain (SH-SY5Y) cells.
Visualizing Mechanisms and Workflows
Antiviral Mechanism of Andrographolide against HCV
The following diagram illustrates the proposed signaling pathway through which andrographolide exerts its anti-HCV effects.
Caption: Andrographolide's anti-HCV mechanism via the p38 MAPK/Nrf2/HO-1 pathway.
General Experimental Workflow for Antiviral Compound Screening
This diagram outlines a typical workflow for evaluating the antiviral activity of a compound in vitro.
Caption: A typical in vitro workflow for screening antiviral compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Discovery of andrographolide derivatives against Zika virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide exerts anti-hepatitis C virus activity by up-regulating haeme oxygenase-1 via the p38 MAPK/Nrf2 pathway in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
comparing synthetic Andrographidine C with natural isolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Andrographidine C, focusing on the current state of knowledge from natural isolates. As of late 2025, a chemical synthesis for this compound has not been reported in peer-reviewed scientific literature. Therefore, this document centers on the properties and biological activities of naturally sourced this compound.
Introduction to this compound
This compound is a flavonoid compound that has been isolated from Andrographis paniculata and Andrographis serpyllifolia, plants belonging to the Acanthaceae family.[1] These plants have a history of use in traditional medicine, particularly in Southeast Asia. While the related compound andrographolide has been extensively studied and synthesized, research on this compound is less comprehensive.
Physicochemical Properties
A summary of the known physicochemical properties of naturally isolated this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄O₁₀ | [1] |
| Molecular Weight | 460.4 g/mol | [1] |
| Chemical Class | Flavone | [1] |
Biological Activity of Natural this compound
Current research has highlighted the potential of naturally isolated this compound in modulating key biological pathways, particularly those related to inflammation and viral entry.
Anti-Inflammatory Activity
Studies have shown that this compound can inhibit the production of nitric oxide (NO).[2] NO is a critical signaling molecule in inflammatory processes, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production suggests that this compound possesses anti-inflammatory properties.
Inhibition of ACE2 Activity
This compound has been demonstrated to inhibit the activity of Angiotensin-Converting Enzyme 2 (ACE2).[3] ACE2 is a key receptor used by the SARS-CoV-2 virus to gain entry into human cells. By forming a stable complex with ACE2, this compound may interfere with the viral life cycle, indicating its potential as a therapeutic agent for COVID-19.[3]
The diagram below illustrates the proposed mechanism of this compound in inhibiting SARS-CoV-2 entry.
References
Validating the Mechanism of Action of Andrographidine C: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, validating the precise mechanism of action is a critical step. This guide provides a comparative analysis of Andrographidine C and its more extensively studied counterpart, Andrographolide, focusing on the validation of their mechanisms of action through the use of knockout (KO) animal models. Due to the limited availability of specific data for this compound, this guide leverages the wealth of information on Andrographolide to provide a framework for comparison and to highlight the importance of rigorous validation. We further compare these compounds with other known inhibitors of relevant signaling pathways, providing supporting experimental data and detailed protocols.
Executive Summary
Andrographolide, a major bioactive component of Andrographis paniculata, has been shown to exert its anti-inflammatory and anti-cancer effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways. Crucially, the role of NF-κB in the therapeutic effects of Andrographolide has been validated in vivo using p50 (NF-κB1) knockout mice. In contrast, while this compound, another flavonoid from the same plant, has shown potential anti-inflammatory properties, there is a significant lack of data regarding its specific molecular targets and, importantly, no available studies validating its mechanism of action using knockout models. This guide presents the available data for both compounds and compares them with established inhibitors, Parthenolide (NF-κB inhibitor) and Stattic (STAT3 inhibitor), for which some knockout model data exists, to provide a comprehensive overview for researchers.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the available quantitative data for this compound, Andrographolide, and selected alternative inhibitors.
Table 1: Comparison of IC50 Values for Anti-inflammatory and Signaling Pathway Inhibition
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | 37.6 ± 1.2 µM | [1] |
| Andrographolide | NF-κB Luciferase Activity | HL-60/neutrophils | ~5 µM | [2] |
| STAT3 Phosphorylation | DU145 | ~10 µM | [3] | |
| IL-6 Production | THP-1 | 12.2 µM | [4] | |
| PGE2 Production | RAW 264.7 | 8.8 µM | [5] | |
| Parthenolide | NF-κB Activity | HEK-Blue™ | ~15 µM | [6] |
| Stattic | STAT3-DNA Binding (recombinant) | Cell-free | 1.27 ± 0.38 µM | [7][8] |
| STAT3 SH2 Domain Binding | Cell-free | No inhibition up to 600µM | [7][8] | |
| BAY 11-7082 | NF-κB Activity | Primary VS cultures | ~5 µM | [9] |
| Cryptotanshinone | STAT3 Inhibition | Cell-free | 4.6 µM | [8] |
Table 2: In Vivo Efficacy and Knockout Model Validation
| Compound | Animal Model | Effect | Knockout Validation | Reference |
| Andrographolide | Murine model of arterial restenosis | ~60% reduction in neointimal proliferation | No further reduction in neointimal formation in p50-/- mice, implicating NF-κB p50 as the specific target. | |
| Parthenolide | CFTR-knockout mice with LPS-induced inflammation | Inhibited PMN influx and cytokine production | Demonstrated anti-inflammatory effect in a disease-specific KO model, indirectly supporting NF-κB inhibition. | [10][11] |
| Stattic | Xenograft mouse model of T-ALL | Dose-dependent decrease in tumor growth | Studies in STAT3 knockout mice investigate the role of STAT3 but do not directly validate Stattic's on-target mechanism. Some studies suggest STAT3-independent effects. | [12][13] |
| BAY 11-7082 | Imiquimod-induced psoriasis-like dermatitis in NLRP3 KO mice | Reduced epidermal thickness and inflammation | Showed efficacy in an NLRP3 KO model, suggesting effects independent of NLRP3 inflammasome, supporting NF-κB as a target. | [14] |
Mandatory Visualization
Signaling Pathways
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of NF-κB activation by BAY 11-7821 suppresses the proliferation and inflammation of glioma cells through inducing autophagy - Xie - Translational Cancer Research [tcr.amegroups.org]
- 3. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptotanshinone inhibits constitutive signal transducer and activator of transcription 3 function through blocking the dimerization in DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical validation of anti‐nuclear factor‐kappa B therapy to inhibit human vestibular schwannoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Andrographidine C
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Andrographidine C, a flavone isolated from Andrographis paniculata.[1][2] The following procedural guidance outlines operational and disposal plans to facilitate a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Standard/Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | ASTM D6978 | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[3][5] |
| Eye Protection | Safety glasses with side-shields or goggles | NIOSH (US) or EN 166 (EU) | To protect eyes from splashes or dust.[3][4] |
| Respiratory Protection | N95 (US) or P2 (EN 143) respirator | NIOSH (US) or CEN (EU) | To be used when handling powders outside of a ventilated enclosure to prevent inhalation.[3] |
| Body Protection | Laboratory coat or impervious gown | N/A | To protect skin and personal clothing from contamination.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical to minimize exposure and ensure the integrity of the compound. The following protocol outlines the key steps for handling this compound from receipt to storage.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Methodology for Key Handling Procedures:
-
Receiving: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. Wear chemical-resistant gloves when unpacking. If the container is compromised, implement spill control measures immediately.
-
Storage: this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[3] Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[3]
-
Preparation and Handling:
-
Always handle this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Wear the recommended PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Avoid the formation of dust and aerosols.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[3]
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[3]
-
Clean the spill area with a suitable solvent and decontaminate all surfaces.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a sealed bag and place in the designated hazardous waste container.[3] |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
First Aid Procedures for Exposure to this compound
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
